Leelamine Hydrochloride
Description
has antimalarial activity; structure in first source
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPQLGCAWUAYPF-WFBUOHSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587872 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16496-99-4, 99306-87-3 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Leelamine Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular and cellular pathways through which Leelamine Hydrochloride exerts its effects. The primary mechanism revolves around its lysosomotropic properties, leading to its accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport. This initial event triggers a cascade of downstream consequences, including the inhibition of critical oncogenic signaling pathways, induction of cell death, and suppression of tumor growth and metastasis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to offer a comprehensive resource for the scientific community.
Core Mechanism: Lysosomotropism and Disruption of Cholesterol Homeostasis
Leelamine is a weakly basic and lipophilic amine, characteristics that confer upon it lysosomotropic properties.[1][2] This allows it to readily traverse cellular membranes and subsequently become protonated and sequestered within acidic cellular compartments, most notably the lysosomes.[1][2] The accumulation of Leelamine within lysosomes is the foundational step in its mechanism of action.
This sequestration leads to a profound disruption of intracellular cholesterol transport.[1][2] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from lysosomes.[1][3] This inhibition of NPC1 function results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, effectively creating a cellular phenotype reminiscent of Niemann-Pick type C disease.[1] The unavailability of cytosolic cholesterol disrupts numerous cellular processes that are vital for cancer cell survival and proliferation.
Downstream Effects on Oncogenic Signaling Pathways
The disruption of cholesterol homeostasis by Leelamine triggers the inhibition of multiple key oncogenic signaling pathways that are frequently hyperactivated in cancer.
Inhibition of PI3K/AKT, MAPK, and STAT3 Pathways
Leelamine treatment leads to the shutdown of the PI3K/AKT, MAPK, and STAT3 signaling cascades.[3][4][5] This is a consequence of the depletion of available cholesterol, which is essential for the proper function of receptor-mediated endocytosis and the integrity of lipid rafts where many signaling receptors reside.[3][6] By impairing the function of receptor tyrosine kinases (RTKs) and other upstream activators, Leelamine effectively dampens the downstream signaling that drives cell survival, proliferation, and metastasis.[2][7]
Modulation of Androgen Receptor (AR) Signaling
In the context of prostate cancer, Leelamine has been shown to be a potent inhibitor of the androgen receptor (AR).[1] This includes the inhibition of AR transcriptional activity, which is a critical driver of prostate cancer progression.
Suppression of cMyc Expression
Further studies in prostate cancer have revealed that Leelamine can downregulate the expression of the oncoprotein cMyc at both the protein and mRNA levels.[8] While not the sole mechanism of its anti-cancer effects, the suppression of cMyc contributes to its ability to inhibit cancer cell growth and migration.[8]
Cellular Consequences of Leelamine Treatment
The molecular perturbations induced by Leelamine manifest in several key cellular outcomes that contribute to its anti-tumor activity.
-
Induction of Apoptosis: Leelamine promotes programmed cell death in various cancer cell lines.[1]
-
Inhibition of Autophagy: The compound disrupts the cellular recycling process of autophagy.[1][2]
-
Suppression of Cell Proliferation and Migration: Leelamine effectively hinders the growth and spread of cancer cells.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives.
Table 1: In Vitro Efficacy (IC50 Values) of Leelamine and its Derivatives in Melanoma Cell Lines
| Compound | UACC 903 (µM) | 1205 Lu (µM) |
| Leelamine | 2.13 ± 0.2 | 2.87 ± 0.1 |
| Derivative 4a | 2.1 | 2.9 |
| Derivative 4b | 2.3 | 2.3 |
| Derivative 4c | 24.4 | 24.3 |
| Derivative 5a | 1.2 | 2.0 |
| Derivative 5b | 1.0 | 1.8 |
| Abietic Acid | > 100 | > 100 |
Data sourced from a study on the structure-activity relationship of Leelamine.[1]
Table 2: In Silico Docking Analysis of Leelamine with NPC1 and NPC2
| Ligand | Target Protein | Dock Score (DS) | Binding Energy (BE) (kCal/mol) |
| Cholesterol | NPC1 | -14.35 | -156.64 |
| Cholesterol | NPC2 | -11.01 | -140.33 |
| Leelamine | NPC1 | -11.21 | -85.34 |
In silico data suggests a higher binding affinity of cholesterol and Leelamine for NPC1 over NPC2.[1]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effects of Leelamine on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with varying concentrations of this compound or its derivatives for a specified period (e.g., 72 hours).
-
A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
The plates are incubated to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The IC50 values are calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.
-
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To assess the effect of Leelamine on the phosphorylation status of key signaling proteins.
-
Methodology:
-
Cancer cells are treated with Leelamine at various concentrations (e.g., 3 to 6 µM) and for different durations (e.g., 3 to 24 hours).[4][9]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the changes in protein phosphorylation levels relative to total protein and loading controls.
-
Intracellular Cholesterol Staining (Filipin Staining)
-
Objective: To visualize the accumulation of unesterified cholesterol in lysosomes following Leelamine treatment.
-
Methodology:
-
Cells are grown on coverslips and treated with Leelamine.
-
The cells are then fixed with paraformaldehyde.
-
After fixation, the cells are washed and stained with a solution of Filipin III, a fluorescent dye that specifically binds to unesterified cholesterol.
-
The coverslips are mounted on slides, and the distribution of cholesterol is visualized using a fluorescence microscope with a UV filter.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of Leelamine in a living organism.
-
Methodology:
-
Human cancer cells (e.g., UACC 903 melanoma cells) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).
-
Once tumors are established, the mice are treated with Leelamine (e.g., 7.5 mg/kg body weight, intraperitoneally, daily) or a vehicle control.
-
Tumor volume and mouse body weight are monitored regularly.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tabaslab.com [tabaslab.com]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
Leelamine Hydrochloride: A Technical Guide on its Natural Origin, Mechanism, and Therapeutic Potential
Abstract
Leelamine, a naturally occurring diterpene amine, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of Leelamine Hydrochloride, focusing on its natural origins, physicochemical properties, and its intricate mechanism of action as an anti-cancer agent. Sourced from the bark of pine trees, this lipophilic molecule exhibits potent lysosomotropic properties, leading to a cascade of events that disrupt critical cellular processes in cancer cells, including cholesterol transport and key signaling pathways. This document details the experimental evidence supporting its mechanism, presents quantitative data on its efficacy, and outlines the methodologies used in its study, providing a valuable resource for researchers and drug development professionals.
Origin and Natural Source
Leelamine, also known as dehydroabietylamine, is a natural phytochemical classified as a tricyclic diterpene amine.[1][2][3] Its primary natural source is the bark of pine trees (genus Pinus).[1][3][4][5] Specifically, it has been extracted from species such as Pinus massoniana.[2] Leelamine's discovery is part of a broader effort to identify novel anti-cancer therapeutics from natural products, a strategy that has yielded a significant portion of FDA-approved cancer drugs.[1]
Physicochemical Properties and Structure-Activity Relationship
Leelamine is a weakly basic and lipophilic amine, properties that are fundamental to its biological activity.[3][4] Its lipophilicity allows it to readily diffuse across biological membranes, while its basicity leads to its protonation and subsequent entrapment within acidic cellular organelles, most notably lysosomes.[3][4] This characteristic is known as lysosomotropism and is the foundational step in its mechanism of action.[3][4]
The structure of Leelamine is crucial for its anti-cancer effects. Structure-activity relationship (SAR) studies have demonstrated that the primary amine group is essential for its activity.[4][5] Modifications or removal of this amino group can reduce or completely eliminate its anti-cancer potential, highlighting its role in the compound's lysosomotropic properties and subsequent biological effects.[4][5] For instance, converting the carboxylic acid group of the structurally similar but inactive compound, abietic acid, into an amine group confers anti-cancer activity.[4]
Table 1: Physicochemical Properties of Leelamine and its Derivatives
| Compound | pKa | LogD (pH 7.4) | IC50 (µM) in UACC 903 Cells | IC50 (µM) in 1205 Lu Cells |
| Leelamine | 9.9 | 1.9 | ~1.2 | ~2.0 |
| Derivative 4a (Primary Amine) | 9.9 | 1.9 | Data not specified | Data not specified |
| Derivative 5a (Trifluoro Acetyl) | 6.9 | 5.6 | 1.2 | 2.0 |
| Derivative 5b (Tribromo Acetyl) | 8.8 | 7.1 | 1.0 | 1.8 |
| Derivative 5c (Unsubstituted Acetyl) | 16.0 | 5.0 | Data not specified | Data not specified |
| Abietic Acid (Inactive Analog) | Not applicable | Data not specified | Inactive | Inactive |
Source: Data compiled from studies on Leelamine's structure-activity relationship.[4][6]
Mechanism of Action
Leelamine's anti-cancer activity is not attributed to the previously reported weak affinity for cannabinoid receptors (CB1 and CB2) or inhibition of pyruvate dehydrogenase kinases (PDKs).[1][7] Instead, its efficacy stems from its potent lysosomotropic properties.[1][4][8][9]
The process begins with Leelamine crossing the cell membrane and accumulating in the acidic environment of lysosomes.[4][8][9] This accumulation disrupts lysosomal homeostasis and, critically, inhibits intracellular cholesterol trafficking.[4][8][9] In silico studies suggest that Leelamine binds to NPC1, a protein essential for cholesterol export from the lysosome.[4][10]
The resulting blockade of cholesterol transport has several downstream consequences:
-
Inhibition of Autophagic Flux: Leelamine causes an accumulation of autophagosomes, indicating a disruption in the cellular recycling process of autophagy.[1][8][9]
-
Disruption of Endocytosis: Free cholesterol is vital for receptor-mediated endocytosis. By depleting its availability, Leelamine inhibits this process.[4][8][9]
-
Inhibition of Key Signaling Pathways: The disruption of endocytosis leads to the aberrant regulation of receptor tyrosine kinases (RTKs). This, in turn, inhibits critical pro-survival signaling cascades, including the PI3K/AKT, STAT3, and MAPK pathways.[4][8][9]
Ultimately, this multi-faceted disruption of cellular processes leads to a caspase-independent form of cell death in cancer cells.[1][8]
Experimental Protocols
The following summarizes the key experimental methodologies employed in the study of Leelamine.
Cell Viability and IC50 Determination
-
Method: Cancer cell lines (e.g., melanoma lines UACC 903, 1205 Lu) and normal cells are seeded in 96-well plates. Cells are treated with varying concentrations of Leelamine (or its derivatives) dissolved in a suitable solvent like DMSO.
-
Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to quantify the compound's potency.
Analysis of Autophagy and Cellular Morphology
-
Method: Cells are treated with Leelamine for various time points.
-
Microscopy:
-
Light Microscopy: Used for initial observation of cellular changes, such as the widespread vacuolization that is characteristic of Leelamine treatment.[1]
-
Transmission Electron Microscopy (TEM): Provides high-resolution images to identify ultrastructural changes, including the accumulation of autophagosomes, lipofuscin-like material, and membrane whorls.[1][8][9]
-
-
Western Blotting: The expression levels of autophagy markers, such as LC3-II and p62, are analyzed to confirm the inhibition of autophagic flux.
Cholesterol Trafficking Analysis
-
Method: To confirm the role of cholesterol accumulation in Leelamine-induced cell death, cholesterol depletion experiments are performed.
-
Protocol: Cells are pre-treated or co-treated with a cholesterol-depleting agent, such as β-cyclodextrin, along with Leelamine.[1][8]
-
Endpoint: Cell viability is measured to determine if cholesterol depletion can rescue the cells from Leelamine-mediated death.[1][8] Cellular morphology is also examined via TEM to see if the characteristic structures are absent.[1][8]
Signaling Pathway Analysis
-
Method: Protein microarray analysis can be used for an initial broad-spectrum analysis of changes in intracellular signaling cascades.[8][9]
-
Western Blotting: To confirm the findings, Western blotting is performed using specific antibodies against key proteins in the RTK, AKT, STAT, and MAPK pathways (e.g., phosphorylated and total forms of Akt, Erk, Stat3). This allows for a detailed analysis of the inhibition of these signaling pathways following Leelamine treatment.[8][9]
Conclusion
This compound is a promising natural product derived from pine bark with a unique and potent anti-cancer mechanism.[1][4][5] Its efficacy is rooted in its lysosomotropic properties, which trigger a cascade of events beginning with the inhibition of intracellular cholesterol transport and culminating in the shutdown of critical survival signaling pathways. The detailed understanding of its origin, structure-activity relationship, and mechanism of action provides a solid foundation for its further development as a potential chemotherapeutic agent. The experimental protocols outlined herein offer a guide for researchers seeking to explore the therapeutic potential of Leelamine and its derivatives in various cancer models.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leelamine - Wikipedia [en.wikipedia.org]
- 8. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of Leelamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Leelamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the salt form of Leelamine (dehydroabietylamine), a lipophilic diterpene amine naturally extracted from the bark of pine trees.[1][2] Initially investigated for its weak affinity for cannabinoid receptors, Leelamine has emerged as a compound of significant interest in oncology research.[3][4] Its potent anticancer activity is not linked to cannabinoid receptors but to a unique mechanism of action initiated by its distinct physicochemical characteristics.[3][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols used for their characterization, and illustrates its complex mechanism of action through its effects on critical cellular signaling pathways.
Core Physicochemical Properties
This compound is a crystalline solid with specific solubility and stability profiles.[6] Its weakly basic and lipophilic nature is fundamental to its biological activity, conferring the lysosomotropic properties that allow it to accumulate in acidic cellular organelles like lysosomes.[2][7][8][9] The primary amino group is crucial for this activity.[2][10]
Data Summary
The quantitative physicochemical data for this compound and its free base form are summarized in the table below for clarity and comparative analysis.
| Property | Value (this compound) | Value (Leelamine - Free Base) | Reference(s) |
| IUPAC Name | (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride | Abieta-8,11,13-trien-18-amine | [2][3] |
| Synonyms | (+)-Dehydroabietylamine HCl | Leelamine, Amine D | [3][6] |
| Molecular Formula | C₂₀H₃₁N • HCl | C₂₀H₃₁N | [6][11] |
| Formula Weight | 321.9 g/mol | 285.48 g/mol | [2][3][6] |
| Appearance | Crystalline Solid | - | [6] |
| Purity | ≥98% | ≥98% | [6][11] |
| Melting Point | Not specified | 44.5 °C (317.65 K) | [12] |
| pKa | 9.9 | 9.9 | [1][10] |
| LogD (pH 7.4) | 2.8 | 2.8 | [10] |
| LogD (pH 5.0) | 2.1 | 2.1 | [10] |
| Storage | -20°C | Room Temperature | [6][11] |
| Stability | ≥ 4 years (solid at -20°C) | ≥ 2 years (solution at RT) | [6][11] |
| Solubility | |||
| DMSO | 25 mg/mL | 30 mg/mL | [6][11] |
| DMF | 20 mg/mL | 30 mg/mL | [6][11] |
| Ethanol | 20 mg/mL | 100 mg/mL | [6][11] |
| Water | up to 9 mg/mL | - | [13] |
| DMSO:PBS (pH 7.2) (1:2) | 0.15 mg/mL | - | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of Leelamine's anticancer effect is a multi-step process initiated by its physicochemical properties. This process leads to the disruption of cholesterol homeostasis, which in turn inhibits multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation.[9]
Lysosomal Accumulation and Cholesterol Transport Inhibition
As a weakly basic amine (pKa 9.9), Leelamine readily crosses cell membranes in its neutral state.[1][2] Upon entering acidic organelles such as late endosomes and lysosomes (pH ~4.8), it becomes protonated and trapped, a property known as lysosomotropism.[2][7][10] This accumulation is the foundational step for its activity.[2]
The high concentration of Leelamine within the lysosome physically obstructs intracellular cholesterol trafficking. It is believed to compete with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, which is essential for exporting cholesterol out of the lysosome.[2][14] This blockade results in a massive buildup of cholesterol within the lysosome, making it unavailable for cellular processes that are critical for cancer cells, such as membrane synthesis and signal transduction.[1][7]
Inhibition of Oncogenic Signaling Cascades
The disruption of cholesterol homeostasis has profound downstream consequences. Cholesterol is a vital component of cellular membranes, including the lipid rafts that serve as organizing centers for receptor tyrosine kinases (RTKs). By sequestering cholesterol, Leelamine disrupts receptor-mediated endocytosis and endosome trafficking, which in turn shuts down the activity of key signaling pathways that drive cancer progression.[5][9]
Studies have confirmed that Leelamine treatment leads to the potent inhibition of the PI3K/Akt, MAPK, and STAT3 signaling pathways.[9][15][16] These pathways are constitutively active in many cancers, including melanoma, and regulate cell proliferation, survival, and apoptosis.[15] By targeting these three major cascades simultaneously, Leelamine presents a multi-pronged attack against cancer cells.[15]
Experimental Protocols
The characterization of this compound's properties and mechanism of action relies on a suite of standard and specialized biochemical and cell biology techniques.
Physicochemical Property Determination
-
Solubility Assessment: A standard protocol involves adding increasing amounts of this compound to a fixed volume of a specific solvent (e.g., DMSO, water, ethanol) at a constant temperature. The mixture is vortexed and visually inspected for complete dissolution. The point of saturation is determined to establish the solubility in mg/mL. For buffered solutions like PBS, pH is carefully controlled.
-
pKa and LogD Determination: The acid dissociation constant (pKa) and distribution coefficient (LogD) are critical to understanding the lysosomotropic properties. These are often predicted using computational chemistry software (e.g., MarvinSketch, ChemDraw). Experimental determination can be performed via potentiometric titration for pKa and the shake-flask method using an octanol/water system for LogD at different pH values.
-
Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound, typically aiming for ≥98%. The identity and structure are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.[10]
Cellular Mechanism of Action Assays
-
Cholesterol Accumulation Visualization (Filipin Staining): To visually confirm the disruption of cholesterol transport, cancer cells are treated with Leelamine. After treatment, cells are fixed and stained with Filipin, a fluorescent compound that specifically binds to unesterified cholesterol. Fluorescence microscopy is then used to visualize the accumulation of cholesterol within intracellular vesicles, which appear as bright puncta.[2]
-
Signaling Pathway Analysis (Western Blotting): To quantify the inhibition of signaling pathways, Western blotting is the standard method.[5][9] Cells are treated with Leelamine for various durations, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key phosphorylated (activated) and total proteins in the PI3K/Akt, MAPK, and STAT3 pathways (e.g., p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3).
-
Autophagic Flux Measurement: Leelamine's effect on autophagy is assessed by measuring the levels of key autophagic marker proteins like LC3B and p62/SQSTM1 via Western blot. An accumulation of both proteins indicates a blockage of autophagic flux.[9][14]
Conclusion
This compound possesses a unique set of physicochemical properties that define its potent anticancer activity. Its lipophilic, weakly basic nature drives its accumulation in lysosomes, initiating a cascade of events that includes the inhibition of cholesterol transport and the subsequent shutdown of critical oncogenic signaling pathways like PI3K/Akt, MAPK, and STAT3. This multi-targeted mechanism makes this compound a compelling candidate for further investigation and development in the field of oncology, particularly for highly resistant cancers. The experimental protocols outlined herein provide a robust framework for researchers to further explore and validate its therapeutic potential.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 3. Leelamine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. oncotarget.com [oncotarget.com]
- 10. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Dehydroabietylamine | C20H31N | CID 62034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. abbexa.com [abbexa.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Discovery of Leelamine as a Lysosomotropic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leelamine, a diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent with a unique mechanism of action rooted in its lysosomotropic properties. This technical guide provides an in-depth exploration of the discovery of leelamine as a lysosomotropic agent, detailing its mechanism of action, the key experimental findings that elucidated this function, and the downstream consequences on critical cellular pathways. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts centered on leelamine and other lysosomotropic compounds.
Introduction to Leelamine: A Lysosomotropic Anti-Cancer Candidate
Leelamine is a weakly basic and lipophilic amine, characteristics that are foundational to its biological activity.[1] Its primary amino group is a key structural feature that confers its lysosomotropic nature, allowing it to readily traverse cellular membranes and subsequently accumulate in acidic organelles, most notably the lysosomes.[1][2] This sequestration within lysosomes is the initiating event in a cascade of cellular disruptions that ultimately lead to cancer cell death.[1][2] The pKa of leelamine has been calculated to be 9.9, which contributes to its accumulation in the acidic environment of lysosomes.[3][4]
Mechanism of Action: From Lysosomal Accumulation to Cellular Demise
The anti-cancer activity of leelamine is intrinsically linked to its lysosomotropism.[2] Once accumulated in lysosomes, leelamine disrupts intracellular cholesterol transport, a process vital for numerous cellular functions in cancer cells.[2][5] It is hypothesized that leelamine binds to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from lysosomes.[2][6] This inhibition of cholesterol egress leads to a buildup of cholesterol within the lysosomes and a depletion of available cholesterol for other cellular processes.[2][5]
The consequences of this disrupted cholesterol homeostasis are profound and multifaceted. The lack of available cholesterol impairs receptor-mediated endocytosis and inhibits autophagic flux.[2][3] The inhibition of receptor-mediated endocytosis, in turn, leads to the shutdown of crucial oncogenic signaling pathways, including the Receptor Tyrosine Kinase (RTK)-AKT/STAT/MAPK cascades.[3][7] Leelamine-induced cell death is characterized as a caspase-independent process and does not appear to involve lysosomal membrane permeabilization.[3]
Quantitative Data: In Vitro Efficacy of Leelamine and Its Derivatives
The anti-cancer activity of leelamine has been quantified across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for leelamine and some of its derivatives.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µmol/L) | Reference(s) |
| Leelamine | UACC 903 | Melanoma | 1.2 - 2.0 | [3] |
| 1205 Lu | Melanoma | 1.8 - 2.9 | [3] | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed dose-dependent apoptosis | [2] | |
| MCF-7 | Breast Cancer | Not explicitly stated, but showed dose-dependent apoptosis | [2] | |
| SUM159 | Breast Cancer | Not explicitly stated, but showed dose-dependent apoptosis | [2] | |
| LNCaP | Prostate Cancer | Not explicitly stated, but showed decreased mitotic activity | [2] | |
| C4-2B | Prostate Cancer | Not explicitly stated, but showed decreased mitotic activity | [2] | |
| 22Rv1 | Prostate Cancer | Not explicitly stated, but showed decreased mitotic activity | [2] | |
| Abietic Acid Derivative 4a | UACC 903 | Melanoma | 2.1 | [3] |
| 1205 Lu | Melanoma | 2.9 | [3] | |
| Abietic Acid Derivative 4b | UACC 903 | Melanoma | 2.3 | [3] |
| 1205 Lu | Melanoma | 2.3 | [3] | |
| Leelamine Derivative 5a | UACC 903 | Melanoma | 1.2 | [3] |
| 1205 Lu | Melanoma | 2.0 | [3] | |
| Leelamine Derivative 5b | UACC 903 | Melanoma | 1.0 | [3] |
| 1205 Lu | Melanoma | 1.8 | [3] | |
| Abietic Acid | UACC 903 / 1205 Lu | Melanoma | > 100 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize leelamine as a lysosomotropic agent.
Assessment of Lysosomotropism via LysoTracker Red Staining
This protocol is designed to visualize the accumulation of leelamine in lysosomes through competition with a known lysosome-staining dye.
Materials:
-
Cancer cell line of interest (e.g., UACC 903 melanoma cells)
-
Complete cell culture medium
-
Leelamine
-
Chloroquine (positive control)
-
LysoTracker Red DND-99 (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of leelamine or chloroquine for a specified time (e.g., 2 hours). Include an untreated control.
-
In the last 30 minutes of the treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium to the cells.
-
Immediately visualize the cells using a confocal microscope with appropriate filter sets for LysoTracker Red (e.g., excitation ~577 nm, emission ~590 nm).
-
A reduction in LysoTracker Red fluorescence in leelamine-treated cells compared to the control indicates competition for lysosomal accumulation, confirming leelamine's lysosomotropic nature.
Visualization of Ultrastructural Changes via Transmission Electron Microscopy (TEM)
This protocol allows for the high-resolution imaging of cellular organelles to observe the morphological changes induced by leelamine treatment, such as vacuolization and the accumulation of autophagosomes.
Materials:
-
Cancer cell line of interest
-
Leelamine
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)
-
Post-fixative (e.g., 1% osmium tetroxide in 0.1 M sodium cacodylate buffer)
-
Uranyl acetate and lead citrate for staining
-
Ethanol series for dehydration (50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin (e.g., Epon 812)
-
Transmission electron microscope
Procedure:
-
Treat cells with leelamine at the desired concentration and duration.
-
Wash the cells with PBS and fix with the primary fixative for 1-2 hours at room temperature.
-
Wash the cells three times with 0.1 M sodium cacodylate buffer.
-
Post-fix the cells with the post-fixative for 1 hour at room temperature.
-
Wash the cells three times with distilled water.
-
Dehydrate the cells through a graded ethanol series.
-
Infiltrate the cells with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight.
-
Embed the cells in fresh epoxy resin and polymerize at 60°C for 48 hours.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope. Look for the appearance of vacuoles, membrane whorls, and an increased number of autophagosomes in leelamine-treated cells.
Analysis of Autophagic Flux by Western Blotting for LC3B and p62
This protocol assesses the impact of leelamine on the autophagy pathway by measuring the levels of key autophagic marker proteins.
Materials:
-
Cancer cell line of interest
-
Leelamine
-
Bafilomycin A1 (optional, as a control for lysosomal inhibition)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with increasing concentrations of leelamine for the desired time. A parallel set of cells can be co-treated with Bafilomycin A1 in the final hours to block lysosomal degradation and assess autophagic flux.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
An accumulation of both the lipidated form of LC3 (LC3-II) and p62 in leelamine-treated cells indicates an inhibition of autophagic flux.
Detection of Intracellular Cholesterol Accumulation by Filipin Staining
This protocol uses the fluorescent dye filipin to visualize the accumulation of unesterified cholesterol within cells following leelamine treatment.
Materials:
-
Cancer cell line of interest
-
Leelamine
-
Filipin complex (from Streptomyces filipinensis)
-
4% paraformaldehyde in PBS
-
PBS
-
Fluorescence microscope with a UV filter set
Procedure:
-
Grow cells on glass coverslips and treat with leelamine for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a fresh working solution of filipin (e.g., 50 µg/mL in PBS).
-
Incubate the fixed cells with the filipin solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a suitable mounting medium.
-
Immediately visualize the cells using a fluorescence microscope with a UV filter (e.g., excitation ~340-380 nm, emission ~385-470 nm). An increase in perinuclear and punctate fluorescence in leelamine-treated cells indicates lysosomal cholesterol accumulation.
Visualizing the Impact of Leelamine: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing leelamine's lysosomotropic properties and the proposed signaling pathway affected by its action.
Caption: Experimental workflow for characterizing the lysosomotropic effects of leelamine.
Caption: Proposed signaling pathway of leelamine's lysosomotropic action.
Conclusion
The discovery of leelamine as a lysosomotropic agent has unveiled a novel strategy for combating cancer. By targeting the lysosome and disrupting fundamental cellular processes like cholesterol transport and autophagy, leelamine effectively shuts down key survival pathways in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of leelamine and to explore the broader implications of lysosomotropism in drug development. Future studies focusing on the precise molecular interactions of leelamine within the lysosome and a more detailed mapping of its effects on various receptor tyrosine kinases will undoubtedly refine our understanding and pave the way for the clinical application of this promising compound.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. Nanosensor-based monitoring of autophagy-associated lysosomal acidification in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Research of Dehydroabietylamine (Leelamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietylamine, also known as Leelamine, is a diterpene amine derived from abietic acid, a primary component of pine resin. Early research into this natural compound has unveiled a spectrum of biological activities, most notably its potent anticancer properties. This technical guide provides a comprehensive overview of the foundational research on Leelamine, detailing its synthesis, chemical properties, and initial biological characterization. A key focus is placed on its mechanisms of action, which include the disruption of intracellular cholesterol transport, interference with nucleotide metabolism, and modulation of critical oncogenic signaling pathways. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.
Chemical Properties and Synthesis
Dehydroabietylamine is a lipophilic, weakly basic compound with the chemical formula C₂₀H₃₁N.[1] Its structure features a tricyclic diterpene core derived from the abietane skeleton. The presence of a primary amine group is crucial for its biological activity, particularly its lysosomotropic properties.[2][3]
Synthesis from Pine Resin
The synthesis of dehydroabietylamine typically starts from abietic acid, a major component of pine rosin. The general synthetic route involves the aromatization of one of the rings of abietic acid to form dehydroabietic acid, followed by conversion of the carboxylic acid group to a primary amine.
Experimental Protocol: Synthesis and Purification of Dehydroabietylamine from Rosin Amine D
This protocol outlines the purification of dehydroabietylamine from a commercial mixture, Rosin Amine D, which contains dehydroabietylamine, dihydroabietylamine, and tetrahydroabietylamine.[4]
-
Acetate Salt Formation: Dissolve the crude Rosin Amine D mixture in toluene. Add approximately one equivalent of acetic acid to the solution to precipitate the amine acetates.
-
Selective Crystallization: Dehydroabietylamine acetate is less soluble in toluene than the acetates of dihydro- and tetrahydroabietylamine. Cool the mixture to induce crystallization of dehydroabietylamine acetate.
-
Filtration and Washing: Collect the crystalline dehydroabietylamine acetate by suction filtration. Wash the crystals thoroughly with cold toluene to remove the more soluble impurities.[4] A subsequent wash with a non-polar solvent like hexane can facilitate drying.[4]
-
Recrystallization: For higher purity, the dehydroabietylamine acetate can be recrystallized from a suitable solvent system, such as methanol/water.[4]
-
Liberation of Free Base: Dissolve the purified dehydroabietylamine acetate in hot water. Add a 10% aqueous solution of sodium hydroxide (NaOH) to deprotonate the amine and precipitate the free dehydroabietylamine base.[5]
-
Extraction and Drying: Extract the dehydroabietylamine into an organic solvent like diethyl ether. Wash the organic phase with water until neutral, then dry it over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under vacuum to obtain solid dehydroabietylamine. The product can be further dried in a vacuum desiccator.
Biological Activities and Mechanisms of Action
Early research has primarily focused on the anticancer effects of Leelamine. It exhibits cytotoxicity against a range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[3]
Quantitative Anti-cancer Activity
The inhibitory effects of Leelamine and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines are summarized below.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Leelamine | UACC 903 | Melanoma | 2.0 | [3] |
| 1205 Lu | Melanoma | 2.0 | [4] | |
| Normal melanocytes | Non-cancerous | 9.3 | [3] | |
| Leelamine Derivative 5a (Trifluoroacetyl) | UACC 903 | Melanoma | 1.2 | |
| 1205 Lu | Melanoma | 2.0 | ||
| Leelamine Derivative 5b (Tribromoacetyl) | UACC 903 | Melanoma | 1.0 | |
| 1205 Lu | Melanoma | 1.8 | ||
| Abietic Acid Derivative 4a (Amine) | UACC 903 | Melanoma | 2.1 | |
| 1205 Lu | Melanoma | 2.9 | ||
| Abietic Acid Derivative 4b (Amine) | UACC 903 | Melanoma | 2.3 | |
| 1205 Lu | Melanoma | 2.3 | ||
| Dehydroabietylamine-pyrimidine hybrid 3r | MCF-7 | Breast Cancer | 1.15 | [6] |
| HepG2 | Liver Cancer | >40 | [6] | |
| A549 | Lung Cancer | 12.54 | [6] | |
| HCT116 | Colon Cancer | 8.32 | [6] | |
| Dehydroabietylamine imidazole derivative L¹ | A549 | Lung Cancer | 1.85 | |
| Dehydroabietylamine imidazole derivative L² | MCF-7 | Breast Cancer | 0.75 |
Mechanism 1: Inhibition of Intracellular Cholesterol Transport
One of the primary mechanisms of Leelamine's anticancer activity is its ability to disrupt intracellular cholesterol trafficking.[3][7] As a lysosomotropic agent, Leelamine accumulates in acidic organelles like lysosomes.[2][3] This accumulation leads to a blockage of cholesterol export from the lysosomes to the cytoplasm, resulting in a deficiency of free cholesterol, which is essential for various cellular processes in cancer cells.[3][7]
Experimental Protocol: Filipin Staining for Cellular Cholesterol
This protocol describes a method to visualize the accumulation of unesterified cholesterol in cells treated with Leelamine using the fluorescent dye Filipin III.
-
Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of Leelamine or a vehicle control for the specified duration.
-
Fixation: Gently wash the cells three times with phosphate-buffered saline (PBS). Fix the cells with a 3-4% paraformaldehyde solution in PBS for 1 hour at room temperature.
-
Quenching: Wash the cells three times with PBS. To quench the autofluorescence from paraformaldehyde, incubate the cells with a 1.5 mg/mL glycine solution in PBS for 10 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Stain the cells with a working solution of 50 µg/mL Filipin III in PBS containing 10% fetal bovine serum for 2 hours at room temperature. Protect the samples from light from this point forward, as Filipin is light-sensitive.
-
Washing: Wash the cells three times with PBS.
-
Microscopy: Mount the coverslips on microscope slides with a suitable mounting medium. View the cells using a fluorescence microscope equipped with a UV filter set (excitation ~340-380 nm, emission >430 nm). Filipin fluorescence is prone to rapid photobleaching, so images should be acquired promptly.
Logical Flow of Cholesterol Transport Inhibition by Leelamine
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2787637A - Purification of dehydroabietylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Leelamine Hydrochloride (CAS: 16496-99-4)
Introduction
This compound is a naturally occurring diterpene amine derived from the bark of pine trees (genus Pinus)[1]. Initially recognized for its use as a chiral resolving agent for carboxylic acids, recent research has highlighted its potent anticancer properties, positioning it as a compound of significant interest in oncology and drug development[2][3]. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value |
| CAS Number | 16496-99-4 |
| Chemical Name | (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride[4] |
| Synonyms | Dehydroabietylamine hydrochloride[5][6] |
| Molecular Formula | C₂₀H₃₂ClN[5] or C₂₀H₃₁N • HCl[4][6] |
| Molecular Weight | 321.93 g/mol [4][5][6] |
| Appearance | Solid, Off-white or beige solid[4][5] |
| pKa | 9.9[1] |
| Solubility | DMSO: ≥25 mg/mL[6], Ethanol: 20 mg/mL[6], Water: 9 mg/mL[4], DMF: 20 mg/mL[6] |
| Storage Conditions | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month[5][7]. |
Mechanism of Action
This compound's primary mechanism of action is rooted in its lysosomotropic properties. As a weakly basic and lipophilic amine, it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes[8]. This sequestration is a critical initiating event that triggers a cascade of downstream cellular effects, primarily the disruption of intracellular cholesterol transport[8].
Disruption of Intracellular Cholesterol Transport
-
Binding to NPC1: Leelamine binds to the Niemann-Pick C1 (NPC1) protein, which is essential for the export of cholesterol from lysosomes[2][8]. This binding is thought to be competitive with cholesterol, effectively blocking its release into the cytoplasm[2][8].
-
Cholesterol Accumulation: The inhibition of NPC1 leads to a significant accumulation of unesterified cholesterol within late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C disease[2][8].
-
Cellular Consequences: The resulting depletion of available cholesterol for cellular functions disrupts critical processes, including endocytosis and autophagy, and ultimately triggers cancer cell death[8].
Modulation of Oncogenic Signaling Pathways
The disruption of cholesterol homeostasis by Leelamine has profound effects on multiple oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
Key Signaling Pathways Affected
This compound has been shown to modulate several critical signaling pathways implicated in cancer progression:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Leelamine treatment leads to the inhibition of the AKT/mTOR signaling cascade, an effect linked to the disruption of intracellular cholesterol transport[2][1].
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer, promoting cell survival and proliferation. Leelamine has been shown to inhibit STAT3 signaling[9].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Leelamine has been demonstrated to inhibit the MAPK pathway in cancer cells[8][9].
-
Androgen Receptor (AR) Signaling: In prostate cancer, Leelamine acts as a potent inhibitor of the androgen receptor, a key driver of the disease[2][5].
-
SREBP1-Regulated Lipogenesis: Leelamine inhibits fatty acid and lipid synthesis regulated by the Sterol Regulatory Element-Binding Protein 1 (SREBP1)[2][7][10].
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducible research. Below are summaries of common experimental protocols.
Cholesterol Accumulation Assay (Filipin Staining)
This assay is used to visualize the accumulation of unesterified cholesterol in lysosomes, a hallmark of Leelamine's activity.
-
Cell Culture: Plate cancer cells (e.g., melanoma cell lines UACC 903 or 1205 Lu) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 3-5 µM) for a specified duration (e.g., 3-12 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with Filipin III (a fluorescent dye that binds to unesterified cholesterol) at a concentration of 50 µg/mL in PBS for 2 hours at room temperature, protected from light.
-
Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize the cholesterol accumulation using a fluorescence microscope with a UV filter.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the effect of Leelamine on the phosphorylation and expression levels of key proteins in signaling pathways.
-
Cell Lysis: After treatment with Leelamine, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, LC3B, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Autophagic Flux Assay
This assay measures the degradation of autophagic cargo, which is inhibited by Leelamine.
-
Cell Culture and Treatment: Culture cells (e.g., UACC 903 cells expressing GFP-LC3B) and treat with Leelamine. Bafilomycin A1, a known inhibitor of autophagic flux, can be used as a positive control[11].
-
Protein Analysis: Analyze the accumulation of LC3B and p62/SQSTM1 proteins by Western blotting as described above. An increase in both proteins indicates an inhibition of autophagic flux[11].
-
Fluorescence Microscopy: For cells expressing fluorescently tagged LC3B, visualize the accumulation of LC3B puncta (autophagosomes) using a fluorescence or confocal microscope[11].
Conclusion
This compound is a promising natural product with a unique mechanism of action that involves the disruption of intracellular cholesterol transport, leading to the inhibition of multiple oncogenic signaling pathways. Its lysosomotropic nature and subsequent effects on cholesterol homeostasis make it a valuable tool for cancer research and a potential candidate for the development of novel anticancer therapies. This guide provides a foundational understanding of its properties and actions to support further investigation by researchers, scientists, and drug development professionals.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 3. Leelamine - Wikipedia [en.wikipedia.org]
- 4. biossusa.com [biossusa.com]
- 5. This compound |CAS:16496-99-4 Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetmol.com [targetmol.com]
- 11. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Diterpene Amines from Pine Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpene amines, a class of secondary metabolites derived from the resin acids of pine trees, are emerging as a promising source of novel therapeutic agents. These compounds, characterized by a tricyclic abietane skeleton and a primary amine group, exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research on the biological properties of diterpene amines, with a focus on their cytotoxic, antimicrobial, anti-inflammatory, and analgesic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Biological Activities
Diterpene amines derived from pine trees, particularly derivatives of dehydroabietylamine, have demonstrated significant potential in several key areas of pharmacological research. The primary activities investigated include their ability to induce cytotoxicity in cancer cell lines, inhibit the growth of various microbial pathogens, modulate inflammatory pathways, and interact with receptors involved in pain signaling.
Cytotoxic Activity
A substantial body of research has focused on the cytotoxic effects of dehydroabietylamine derivatives against a range of human cancer cell lines. These studies have revealed that modifications to the dehydroabietylamine scaffold can lead to potent and selective anticancer agents.
Table 1: Cytotoxic Activity of Dehydroabietylamine Derivatives (IC50 in µM)
| Compound/Derivative | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) | PC-3 (Prostate Cancer) | Hey-1B (Ovarian Cancer) | Reference |
| Dehydroabietylamine (L0) | - | - | - | - | - | - | - | [1] |
| Thiophene Schiff-base (L1) | - | 2.11 | 5.33 | 0.66 | - | - | - | [1][2] |
| Thiophene Schiff-base (L3) | - | - | 2.65 | 1.63 | - | - | - | [1][2] |
| Pyridine Schiff-base (L1) | - | - | - | 0.52 | - | - | - | [3] |
| Pyridine Schiff-base (L3) | - | - | 0.49 | - | - | - | - | [3] |
| C-18 Imide Heterocycle (1) | Moderate | Moderate | Moderate | Moderate | - | - | - | [4] |
| C-18 Imide Heterocycle (2) | Moderate | Moderate | Moderate | Moderate | - | - | - | [4] |
| C-ring 14-nitro (14) | Moderate | Moderate | Moderate | Moderate | - | - | - | [4] |
| 12-hydroxy-N-(isonicotinoyl)dehydroabietylamine | - | - | 4.3 | - | - | - | - | [5] |
| N-(4-methoxybenzoyl)dehydroabietylamine | - | - | 4.5 | - | - | - | - | [5] |
| Dehydroabietylamine-pyrimidine hybrid (3r) | - | >50 | 1.15 | >50 | 10.45 | - | - | [6] |
| Imine derivative | - | 0.75 | 10.65 | 6.65 | - | - | - | [1] |
| Amide derivative | - | - | - | - | - | - | - | [1] |
| Urea derivative | - | - | - | - | - | - | - | [1] |
| 7-oxo, 12-nitro derivative | - | - | - | - | - | Significant | Significant | [4] |
Note: "-" indicates data not available in the cited sources. "Moderate" indicates that the source mentioned activity but did not provide a specific IC50 value in the abstract.
Antimicrobial and Antifungal Activity
Dehydroabietylamine and its derivatives have also been investigated for their ability to inhibit the growth of various bacteria and fungi, showing promise for the development of new antimicrobial agents.
Table 2: Antimicrobial and Antifungal Activity of Dehydroabietylamine Derivatives
| Compound/Derivative | Microorganism | Activity | Value | Unit | Reference |
| C-19-arylated derivatives (3b, 3d, 3h, 3n, 4a) | Escherichia coli | Antibacterial | - | - | [2][7] |
| Aromatic carboxamide (3i) | Sclerotinia sclerotiorum | Antifungal | EC50 | 0.067-0.393 | mg/L |
| Aromatic carboxamide (3q) | Sclerotinia sclerotiorum | Antifungal | EC50 | 0.067-0.393 | mg/L |
| Aromatic carboxamide (4b) | Sclerotinia sclerotiorum | Antifungal | EC50 | 0.067-0.393 | mg/L |
| Aromatic carboxamide (4d) | Sclerotinia sclerotiorum | Antifungal | EC50 | 0.067-0.393 | mg/L |
| Aromatic carboxamide (3i) | Botrytis cinerea | Antifungal | Pronounced | - | - |
| Aromatic carboxamide (4b) | Botrytis cinerea | Antifungal | Pronounced | - | - |
| Aromatic carboxamide (4d) | Botrytis cinerea | Antifungal | Pronounced | - | - |
| Aromatic carboxamide (3i) | Alternaria solani | Antifungal | Pronounced | - | - |
| Aromatic carboxamide (4b) | Alternaria solani | Antifungal | Pronounced | - | - |
| Aromatic carboxamide (4d) | Alternaria solani | Antifungal | Pronounced | - | - |
Note: "-" indicates that a specific value was not provided in the abstract, but activity was noted.
Anti-inflammatory and Analgesic Activities
While the broader class of diterpenes from pine has shown anti-inflammatory and analgesic properties, specific quantitative data for dehydroabietylamine derivatives in these areas is limited in the currently available literature. The anti-inflammatory effects of diterpenes are often attributed to the inhibition of the NF-κB signaling pathway, while analgesic effects can be mediated through antagonism of the Neurokinin-1 (NK-1) receptor. Further research is needed to quantify the efficacy of dehydroabietylamine derivatives in these pathways.
Signaling Pathways and Mechanisms of Action
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development. Diterpenes from pine have been shown to inhibit this pathway. The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to induce the transcription of inflammatory genes.
Caption: Canonical NF-κB signaling pathway.
Neurokinin-1 (NK-1) Receptor Signaling Pathway
The Neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain transmission and neurogenic inflammation. Antagonism of this receptor is a therapeutic strategy for analgesia and other neurological disorders. Some diterpenes have shown potential as NK-1 receptor antagonists. The binding of Substance P to the G-protein coupled NK-1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream signaling events that contribute to neuronal excitation and pain signaling.
Caption: Neurokinin-1 (NK-1) receptor signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compounds (diterpene amines) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: MTT cytotoxicity assay workflow.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (diterpene amines) dissolved in a suitable solvent
-
Positive control (a known effective antimicrobial agent)
-
Negative control (broth medium with the solvent)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
Diterpene amines from pine trees, particularly dehydroabietylamine derivatives, represent a valuable and underexplored source of bioactive compounds with significant therapeutic potential. The data summarized in this guide highlight their potent cytotoxic effects against various cancer cell lines and their promising antimicrobial and antifungal activities. While their anti-inflammatory and analgesic properties require further quantitative investigation, the known involvement of diterpenes in modulating the NF-κB and NK-1 receptor pathways suggests that dehydroabietylamine derivatives are strong candidates for the development of novel drugs in these areas. The experimental protocols and pathway diagrams provided herein offer a solid foundation for researchers to further explore the pharmacological activities and mechanisms of action of this fascinating class of natural products. Continued research, including structural modifications, in vivo studies, and detailed mechanistic investigations, is warranted to fully unlock the therapeutic potential of diterpene amines from pine trees.
References
- 1. Synthesis of novel, DNA binding heterocyclic dehydroabietylamine derivatives as potential antiproliferative and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel, DNA binding heterocyclic dehydroabietylamine derivatives as potential antiproliferative and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and high antiproliferative activity of dehydroabietylamine pyridine derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumour activities of a novel class of dehydroabietylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dehydroabietylamine Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Leelamine in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural lipophilic diterpene amine derived from the bark of pine trees, has emerged as a promising candidate in anticancer research.[1] Its unique mechanism of action, centered around the disruption of intracellular cholesterol transport, distinguishes it from conventional chemotherapeutic agents and opens new avenues for targeting cancer cell vulnerabilities. This technical guide provides an in-depth overview of the initial screening of Leelamine across various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions and experimental workflows.
Data Presentation: Anti-proliferative Activity of Leelamine
The anti-proliferative effects of Leelamine have been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of Leelamine required to inhibit the growth of 50% of the cancer cell population.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Melanoma | UACC 903 | ~2.0 - 2.1 | [2][3] |
| 1205 Lu | ~2.9 | [2][3] | |
| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition observed | [1] |
| MCF-7 | Dose-dependent inhibition observed | [1] | |
| SUM159 | Dose-dependent inhibition observed | [1] | |
| Prostate Cancer | LNCaP | Dose-dependent inhibition observed | [2][4] |
| C4-2B | Dose-dependent inhibition observed | [2] | |
| 22Rv1 | Dose-dependent inhibition observed | [2][4] | |
| Chronic Myeloid Leukemia | KBM5 | Effective at 2 µM | [1] |
Note: While specific IC50 values for all breast and prostate cancer cell lines were not consistently reported in the reviewed literature, studies indicate a dose-dependent inhibition of cell viability. For Chronic Myeloid Leukemia, an effective concentration is provided based on the cited research.
Core Mechanism of Action
Leelamine's primary anticancer activity stems from its lysosomotropic properties. As a weakly basic amine, it readily accumulates in the acidic environment of lysosomes. This accumulation disrupts the normal function of these organelles, leading to a cascade of events detrimental to cancer cell survival.
The central mechanism involves the inhibition of intracellular cholesterol transport.[5] By accumulating in lysosomes, Leelamine is thought to interfere with the function of proteins essential for cholesterol egress, such as Niemann-Pick C1 (NPC1). This leads to a buildup of cholesterol within the lysosomes and a depletion of available cholesterol in other cellular compartments where it is vital for various functions, including membrane integrity and signaling.
This disruption of cholesterol homeostasis has profound downstream effects on multiple oncogenic signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Modulated by Leelamine
The inhibition of intracellular cholesterol transport by Leelamine leads to the dysregulation of several key signaling pathways frequently overactivated in cancer:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Leelamine treatment has been shown to decrease the phosphorylation and activation of Akt, a key component of this pathway.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Leelamine has been observed to inhibit the activation of key kinases in this pathway, such as ERK.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and survival. Leelamine treatment leads to a reduction in the phosphorylation and activation of STAT3.
The simultaneous inhibition of these three major signaling cascades highlights the potential of Leelamine as a multi-targeted anticancer agent.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the initial screening of Leelamine.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of Leelamine on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Leelamine stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Leelamine Treatment: Prepare serial dilutions of Leelamine in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Leelamine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Leelamine).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Leelamine concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways affected by Leelamine.
Materials:
-
Cancer cells treated with Leelamine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After Leelamine treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cells treated with Leelamine
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Leelamine as described for the cell viability assay.
-
Reagent Addition: After the treatment period, add 100 µL of Caspase-Glo® 3/7 Assay reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Autophagy Assay (LC3B Staining)
This immunofluorescence-based assay detects the formation of autophagosomes, a hallmark of autophagy, by visualizing the localization of LC3B protein.
Materials:
-
Cancer cells grown on coverslips
-
Leelamine
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Leelamine.
-
Fixation and Permeabilization: Fix the cells with fixative and then permeabilize them with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Antibody Staining: Incubate the cells with the primary anti-LC3B antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: The formation of distinct puncta (dots) of LC3B fluorescence within the cytoplasm indicates the recruitment of LC3B to autophagosome membranes and an induction of autophagy.
Mandatory Visualizations
Leelamine's Mechanism of Action
Caption: Leelamine's mechanism of action in cancer cells.
Experimental Workflow for Leelamine Screening
Caption: General experimental workflow for screening Leelamine.
References
- 1. Leelamine Modulates STAT5 Pathway Causing Both Autophagy and Apoptosis in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Leelamine is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Leelamine's Role as an Intracellular Cholesterol Transport Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine, a natural diterpene amine derived from pine bark, has emerged as a potent inhibitor of intracellular cholesterol transport with significant anticancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underpinning leelamine's activity, focusing on its role as a lysosomotropic agent that disrupts cholesterol homeostasis. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing leelamine's effects, and visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating leelamine and other cholesterol transport inhibitors as potential therapeutic agents.
Mechanism of Action
Leelamine's primary mechanism of action stems from its physicochemical properties as a weakly basic and lipophilic molecule.[1] These characteristics allow it to readily cross cellular membranes and subsequently accumulate in acidic organelles, most notably the lysosomes. This phenomenon, known as lysosomotropism, is the initiating event in a cascade of cellular disruptions.[2][3]
Once concentrated within the lysosome, leelamine interferes with the egress of cholesterol.[2] The endocytic pathway delivers low-density lipoprotein (LDL) particles to the lysosome, where cholesteryl esters are hydrolyzed into free cholesterol.[3] This free cholesterol is then transported out of the lysosome to other cellular compartments, a process critically mediated by the Niemann-Pick type C1 (NPC1) and NPC2 proteins.[4] Molecular docking studies suggest that leelamine may directly interact with NPC1, competing with cholesterol for its binding pocket and thereby inhibiting its transport function.[4][5]
The resulting sequestration of cholesterol within the late endosomes and lysosomes has profound consequences for cellular function:
-
Disruption of Autophagic Flux: The accumulation of cholesterol in lysosomes impairs their function, leading to a blockage in the autophagic process. This is evidenced by the accumulation of autophagosome markers like LC3B-II and the autophagy substrate p62/SQSTM1.[2]
-
Inhibition of Endocytosis: Proper cholesterol levels in endosomal membranes are crucial for receptor-mediated endocytosis. By trapping cholesterol, leelamine disrupts this process, affecting the internalization and signaling of various receptor tyrosine kinases (RTKs).[2]
-
Suppression of Oncogenic Signaling: The inhibition of RTK signaling due to impaired endocytosis leads to the downregulation of major cancer cell survival pathways, including the PI3K/AKT, STAT3, and MAPK cascades.[2][6]
Ultimately, this multifaceted disruption of cellular homeostasis, initiated by the inhibition of cholesterol transport, leads to caspase-independent cancer cell death.[2]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and binding characteristics of leelamine and its derivatives.
Table 1: In Vitro Efficacy of Leelamine and its Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Leelamine Derivative 5a | UACC 903 (Melanoma) | Cell Viability | 1.2 | [4] |
| Leelamine Derivative 5a | 1205 Lu (Melanoma) | Cell Viability | 2.0 | [4] |
| Leelamine Derivative 5b | UACC 903 (Melanoma) | Cell Viability | 1.0 | [4] |
| Leelamine Derivative 5b | 1205 Lu (Melanoma) | Cell Viability | 1.8 | [4] |
| Abietic Acid Derivative 4a | UACC 903 (Melanoma) | Cell Viability | 2.1 | [4] |
| Abietic Acid Derivative 4a | 1205 Lu (Melanoma) | Cell Viability | 2.9 | [4] |
| Abietic Acid Derivative 4b | UACC 903 (Melanoma) | Cell Viability | 2.3 | [4] |
| Abietic Acid Derivative 4b | 1205 Lu (Melanoma) | Cell Viability | 2.3 | [4] |
Table 2: Effects on Cellular Processes
| Compound | Cell Line | Process Measured | Concentration | Observed Effect | Reference |
| Leelamine | UACC 903 | Endocytosis (Transferrin uptake) | 3 µM | 68% decrease in endocytosis-positive cells | [2] |
| Leelamine | UACC 903 | Endocytosis (Transferrin uptake) | 5 µM | 88% decrease in endocytosis-positive cells | [2] |
| Leelamine | Melanoma Cells | Cholesterol Accumulation (HPTLC) | 1-5 µM | Dose-dependent increase (1.5 to 3.2-fold) | [7] |
Table 3: Molecular Docking and Binding Data
| Ligand | Target Protein | Docking Score (DS) | Binding Energy (BE) (kcal/mol) | Reference |
| Cholesterol | NPC1 | -14.35 | -156.64 | [4] |
| Leelamine | NPC1 | -11.21 | -85.34 | [4] |
| Cholesterol | NPC2 | -11.01 | -140.33 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Leelamine Hydrochloride: A Technical Guide on its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Leelamine Hydrochloride, a diterpene amine with significant potential in biomedical research, particularly in oncology. This document details its chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on its role as a lysosomotropic agent and an inhibitor of intracellular cholesterol transport.
Chemical Structure and Formula
Leelamine is a natural phytochemical, specifically a lipophilic diterpene amine, extracted from the bark of pine trees (genus Pinus).[1] Its hydrochloride salt is the commonly used form in research.
The chemical name for the parent compound, Leelamine, is (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine.[1] The hydrochloride salt is formed by the protonation of the primary amine group.
Chemical Formula: C₂₀H₃₁N • HCl[2][3]
Molecular Structure:
Physicochemical and Biological Properties
This compound's unique properties are central to its biological activity. It is characterized as a weakly basic and lipophilic amine.[1] This allows it to readily cross cellular membranes and accumulate in acidic organelles, a key feature of its mechanism of action.[1]
| Property | Value | References |
| Molecular Weight | 321.9 g/mol | [1][2][3] |
| CAS Number | 16496-99-4 | [1][2] |
| Synonyms | Dehydroabietylamine Hydrochloride | [2][3] |
| Appearance | Crystalline solid | [2] |
| pKa | 9.9 (calculated for the primary amine) | [4] |
| Solubility | DMF: 20 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.15 mg/mL | [2] |
| IC₅₀ (Pyruvate Dehydrogenase Kinase) | 9.5 µM | [2][5] |
| IC₅₀ (UACC 903 melanoma cells) | 1.2 µmol/L (for a trifluoro acetyl derivative) | [6][7] |
| IC₅₀ (1205 Lu melanoma cells) | 2.0 µmol/L (for a trifluoro acetyl derivative) | [6][7] |
Mechanism of Action: A Multi-pronged Approach
This compound exhibits a remarkable range of biological activities, primarily centered around its lysosomotropic nature and its ability to disrupt intracellular cholesterol transport.[1][6]
Lysosomotropism and Sequestration
As a weakly basic amine, Leelamine can freely cross cellular membranes in its neutral state.[1] Upon entering the acidic environment of lysosomes, its primary amino group becomes protonated.[1] This charged form is unable to diffuse back across the lysosomal membrane, leading to its accumulation within these organelles.[1] This sequestration is a critical initiating event in its mechanism of action.[1]
Inhibition of Intracellular Cholesterol Transport
A key aspect of Leelamine's anticancer activity is its ability to disrupt intracellular cholesterol transport.[1][8][9] It is believed to competitively inhibit the binding of cholesterol to the Niemann-Pick C1 (NPC1) protein, which is essential for exporting cholesterol from lysosomes.[1] This blockade results in the accumulation of unesterified cholesterol within late endosomes and lysosomes, mimicking the cellular phenotype of Niemann-Pick type C disease.[1]
Downstream Effects on Oncogenic Signaling Pathways
The disruption of cholesterol homeostasis has profound effects on multiple oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. By depleting the availability of this essential lipid, Leelamine has been shown to inhibit:
-
PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and proliferation.
-
MAPK Pathway: This pathway is involved in cell growth, differentiation, and survival.
-
STAT3 Pathway: This pathway plays a key role in cell growth, apoptosis, and angiogenesis.
The inhibition of these pathways ultimately contributes to the induction of apoptosis (programmed cell death), inhibition of autophagy, and suppression of cancer cell proliferation and migration.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying this compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.
-
Methodology:
-
Plate cancer cells (e.g., UACC-903 or 1205Lu melanoma cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the assay manufacturer's protocol.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways (e.g., AKT, MAPK, STAT3).
-
Methodology:
-
Treat cells with this compound at a specific concentration and for a defined time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-AKT, anti-total-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Synthesis and Characterization of Leelamine Derivatives
-
Objective: To synthesize derivatives of Leelamine to understand the structure-activity relationship.[7]
-
Methodology (Example: Amidation of the amine group):
-
Dissolve Leelamine in a suitable organic solvent.
-
Add a slight excess of an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[7]
-
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, from its entry into the cell to its downstream effects on oncogenic signaling.
Caption: Mechanism of this compound Action.
References
- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
Methodological & Application
Leelamine Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility, mechanism of action, and key experimental protocols for Leelamine Hydrochloride, a diterpene amine with significant potential in cancer research.
Solubility
This compound exhibits solubility in both dimethyl sulfoxide (DMSO) and water, making it adaptable for a variety of in vitro experimental setups. The following table summarizes the reported solubility data. It is recommended to prepare fresh solutions or store aliquots at -20°C for up to one month to ensure stability and activity.
| Solvent | Solubility |
| DMSO | 25 - 40 mg/mL |
| Water | up to 9 mg/mL |
Mechanism of Action: A Lysosomotropic Agent Targeting Key Oncogenic Pathways
This compound is characterized as a weakly basic and lipophilic compound, properties that contribute to its lysosomotropic nature. This allows it to readily cross cellular membranes and accumulate within acidic organelles, primarily lysosomes.
This accumulation within lysosomes is a critical initiating event in its mechanism of action. This compound disrupts intracellular cholesterol transport, leading to an accumulation of cholesterol within the lysosomes. This disruption of cholesterol homeostasis has significant downstream effects on multiple oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and migration. The primary pathways affected are:
-
PI3K/AKT Pathway: Inhibition of this pathway reduces cell survival and proliferation signals.
-
MAPK/ERK Pathway: Disruption of this pathway impairs cell growth and division.
-
STAT3 Pathway: Inhibition of STAT3 signaling can lead to decreased expression of anti-apoptotic proteins.
The collective inhibition of these pathways ultimately leads to decreased cancer cell viability and induction of cell death.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound. These protocols are based on methodologies used in studies with melanoma cell lines such as UACC 903 and 1205 Lu.
Cell Viability (MTS/MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human melanoma cell lines (e.g., UACC 903, 1205 Lu)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.
-
Solubilization (for MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 pathways.
Materials:
-
This compound
-
Melanoma cells (e.g., UACC 903, 1205 Lu)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 3-6 µM) for various time points (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Fluorescence Microscopy for Autophagy Flux
This protocol assesses the effect of this compound on autophagic flux by observing the accumulation of the autophagosome marker, LC3.[1]
Materials:
-
This compound
-
Melanoma cells stably expressing GFP-LC3 or RFP-LC3
-
Glass-bottom dishes or coverslips
-
Complete culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixing (optional)
-
Antifade mounting medium with DAPI
-
Fluorescence or confocal microscope
Protocol:
-
Cell Seeding: Seed GFP-LC3 or RFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with this compound (e.g., 5-10 µM) for 12-24 hours. Include a positive control for autophagy inhibition, such as Bafilomycin A1 or Chloroquine.
-
Live-Cell Imaging (Optional): Image the live cells directly using a fluorescence or confocal microscope.
-
Fixing and Mounting (Optional): Alternatively, wash the cells with PBS, fix with 4% PFA for 15 minutes, wash again, and mount with antifade mounting medium containing DAPI.
-
Image Acquisition: Acquire images, focusing on the formation of punctate LC3 structures, which indicate the accumulation of autophagosomes.
-
Analysis: Quantify the number and intensity of LC3 puncta per cell to assess the level of autophagic flux inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
References
Application Note: Preparation and Handling of Leelamine Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leelamine hydrochloride is a tricyclic diterpene molecule derived from the bark of pine trees.[1] It has garnered significant interest in cancer research as a promising therapeutic compound. Leelamine acts as a lysosomotropic agent, accumulating in acidic organelles like lysosomes.[2] This accumulation disrupts intracellular cholesterol transport, leading to an imbalance in cholesterol homeostasis and the inhibition of autophagic flux.[2][3] Consequently, this compound inhibits multiple key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, which are crucial for cancer cell survival and proliferation.[4][5]
This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for in vitro research applications.
Quantitative Data Summary
The physical and solubility properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 321.93 g/mol | [1][6] |
| CAS Number | 16496-99-4 | [1][6] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Purity | ≥98% | [6] |
| Solubility (max) | ||
| DMSO | 25 mg/mL (approx. 77.66 mM) | [1][6] |
| Ethanol | 20 mg/mL | [6] |
| Water | up to 9 mg/mL | [7] |
| Storage (Powder) | -20°C, sealed, away from moisture | [1][8] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
1. Safety Precautions
-
Handle this compound in accordance with the Safety Data Sheet (SDS).
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8]
-
Avoid contact with skin and eyes.[8]
2. Materials and Equipment
-
This compound (powder form)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator or water bath capable of heating to 60°C
-
Personal Protective Equipment (PPE)
3. Step-by-Step Procedure
Calculation: To prepare a 10 mM stock solution, the required mass of this compound (MW: 321.93) is calculated as follows: Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight (mg/mmol) Mass (mg) = 1 mL x 10 mmol/L x 0.001 L/mL x 321.93 mg/mmol = 3.22 mg
Protocol:
-
Equilibration: Before opening, allow the this compound container to warm to room temperature to prevent moisture condensation.
-
Weighing: Carefully weigh 3.22 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly. Complete dissolution may require warming and/or sonication.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Storage: Store the aliquots protected from light. For short-term storage, use -20°C for up to one month.[1] For long-term storage, -80°C is recommended for up to six months.[1]
Visualizations
Mechanism of Action
The diagram below illustrates the proposed mechanism of action for this compound. It accumulates in lysosomes, disrupting cholesterol transport and subsequently inhibiting key signaling pathways that promote cancer cell survival.
Experimental Workflow
The following diagram outlines a general experimental workflow for using the prepared this compound stock solution in a typical cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. abbexa.com [abbexa.com]
- 8. This compound|16496-99-4|MSDS [dcchemicals.com]
Application Notes and Protocols: Leelamine Hydrochloride in Melanoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Leelamine hydrochloride, a natural diterpene amine extracted from the bark of pine trees, has emerged as a promising agent in melanoma research.[1][2] Its multifaceted mechanism of action, targeting key survival pathways in cancer cells, makes it a compound of significant interest for therapeutic development.[3][4][5] These application notes provide a comprehensive overview of Leelamine's effects on melanoma cells and detailed protocols for its use in a research setting.
Mechanism of Action
This compound exhibits a unique mechanism of action centered on the disruption of intracellular cholesterol transport.[1][3][4] As a lysosomotropic agent, it accumulates in lysosomes, leading to an imbalance in cholesterol homeostasis.[1][6] This disruption has a cascading effect on multiple critical signaling pathways that are often constitutively active in melanoma, promoting cancer cell survival, proliferation, and metastasis.[3][4][6]
The primary signaling pathways inhibited by Leelamine in melanoma cells are:
-
PI3K/AKT Pathway: Inhibition of this pathway reduces cell survival and proliferation signals.[3][4][7]
-
MAPK Pathway: By targeting this pathway, Leelamine can impede tumor cell growth and division.[3][4][7]
-
STAT3 Pathway: Inhibition of STAT3 signaling contributes to the suppression of genes involved in cell proliferation and survival.[3][4][7]
This multi-targeted approach is a significant advantage in treating a highly drug-resistant cancer like melanoma.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on melanoma cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Melanoma and Normal Cells
| Cell Line | Cell Type | IC50 (µmol/L) | Reference |
| UACC 903 | Melanoma | ~2 | [3][4] |
| 1205 Lu | Melanoma | ~2 | [4] |
| Average Melanoma Lines | Melanoma | 2 | [3][4] |
| Normal Cells (Average) | Non-malignant | 9.3 | [3][4] |
Table 2: Effects of this compound on Melanoma Cell Proliferation and Apoptosis
| Parameter | Concentration (µmol/L) | Effect | Reference |
| Cellular Proliferation | 2.5 | 40% - 80% inhibition | [3][4] |
| Apoptosis | Not specified | 600% increase with longer exposure | [3][4] |
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways in melanoma that are inhibited by this compound.
Caption: this compound inhibits key melanoma survival pathways.
Experimental Protocols
Cell Culture
Metastatic melanoma cell lines such as UACC 903 and 1205 Lu can be used.[1][8] Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9]
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Melanoma cells
-
This compound stock solution
-
Serum-free media
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol (MTS Assay): [10][11]
-
Seed 5x10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0.62 to 10 µmol/L) for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Record the absorbance at 490 nm using a microplate reader.
Protocol (MTT Assay): [10][11]
-
Follow steps 1 and 2 from the MTS protocol.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate at 37°C for 3-4 hours.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Apoptosis Assay (Caspase-3/7 or Annexin V Staining)
These assays are used to quantify the number of cells undergoing apoptosis.
Caspase-3/7 Assay: [8]
-
Seed cells in a 96-well plate and treat with this compound as described for the viability assay.
-
Use a commercially available Caspase-Glo® 3/7 Assay kit.
-
Add the reagent to each well, mix, and incubate at room temperature as per the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
Annexin V Staining for Flow Cytometry: [12][13]
-
Seed cells in a suitable culture dish (e.g., 6-well plate or T25 flask) and treat with this compound.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[13]
Western Blot Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
Treated and untreated melanoma cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3, and a loading control like α-enolase or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection system. Inhibition of the PI3K, MAPK, and STAT3 pathways is observed as a decrease in the phosphorylated forms of Akt, Erk, and STAT3, respectively.[7]
Logical Relationship Diagram: Leelamine's Cellular Effects
Caption: Cascade of cellular events induced by this compound.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting multiple key signaling pathways in melanoma using leelamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western Blot Protocol [protocols.io]
Application Notes and Protocols for In Vivo Administration of Leelamine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent.[1] Its potent antitumor efficacy is attributed to a unique mechanism of action involving the disruption of intracellular cholesterol transport.[2][3][4][5] As a lysosomotropic agent, Leelamine accumulates in acidic organelles like lysosomes, leading to a cascade of events that culminate in cancer cell death.[1][2][3][6][7] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Leelamine in xenograft models, summarizing its mechanism of action, efficacy, and relevant experimental procedures.
Mechanism of Action
Leelamine's primary mechanism involves the inhibition of intracellular cholesterol transport.[2][3] This disruption of cholesterol homeostasis leads to the suppression of multiple key oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.[1][8][9]
Key mechanistic features include:
-
Lysosomotropism: Leelamine, being a weakly basic amine, accumulates in the acidic environment of lysosomes.[2][3][6][7]
-
Inhibition of Cholesterol Egress: This accumulation blocks the translocation of cholesterol from lysosomes to the cytoplasm.[1]
-
Signaling Pathway Inhibition: The resulting cholesterol deficiency disrupts the function of receptor tyrosine kinases (RTKs) and downstream signaling cascades, including:
-
Induction of Cell Death: Leelamine induces caspase-independent cell death and can also trigger apoptosis.[1][2][3]
-
Inhibition of Autophagic Flux: The compound disrupts the autophagic process within cancer cells.[2][3]
Signaling Pathway of Leelamine's Action
Caption: Leelamine's mechanism of action in cancer cells.
Quantitative Data from Xenograft Studies
The following table summarizes the quantitative outcomes of Leelamine administration in various xenograft models.
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| Melanoma | UACC 903 | Nude Mice | 7.5 mg/kg, i.p., daily | 60% decrease in tumor burden compared to vehicle control.[2] | [2] |
| Melanoma | UACC 903 & 1205 Lu | Xenograft | 3-6 µmol/L (in vitro ref.) | Inhibition of PI3K/Akt, MAPK, and STAT3 pathways. | [8] |
| Breast Cancer | SUM159 | Orthotopic Xenografts in Mice | 7.5 mg/kg, i.p., 5 times/week | Suppression of tumor growth without systemic toxicity. | [1] |
| Prostate Cancer | 22Rv1 | Xenograft | Not specified in abstract | Growth inhibition, decreased Ki-67 expression, and reduced PSA secretion.[1] | [1] |
| Prostate Cancer | Hi-Myc Transgenic | Transgenic Mouse Model | 10 mg/kg, 5 times/week | Well-tolerated, but may require higher concentrations for chemoprevention.[11] | [11] |
Experimental Protocols
General Xenograft Model Development
This protocol outlines the general steps for establishing xenograft tumors. Specific cell numbers and media may need to be optimized for the cell line of interest.
-
Cell Culture: Culture cancer cells (e.g., UACC 903 melanoma cells) in appropriate media and conditions until they reach exponential growth phase.
-
Cell Harvesting: Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Animal Model: Utilize immunocompromised mice, such as athymic nude (nu/nu) or SCID mice.[12]
-
Subcutaneous Injection: Inject 2.5 x 10⁶ cells subcutaneously into the flank of each mouse.[13] For orthotopic models, such as breast cancer, inject cells into the mammary fat pad.[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.
Leelamine Formulation and Administration
-
Leelamine Stock Solution: Prepare a stock solution of Leelamine in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Working Solution: For in vivo administration, dilute the Leelamine stock solution in a vehicle appropriate for injection, such as a mixture of DMSO and sterile saline or corn oil. The final concentration of DMSO should be minimized to avoid toxicity.
-
Dosage: A commonly used dosage is 7.5 mg/kg body weight.[1][13]
-
Administration Route: Administer Leelamine via intraperitoneal (i.p.) injection.[1][13]
-
Treatment Schedule: A typical treatment schedule is daily or five times a week.[1][13]
Tumor Analysis
At the end of the study, tumors are excised for further analysis.
-
Immunohistochemistry (IHC):
-
Western Blotting:
-
Homogenize tumor tissue in lysis buffer.
-
Perform protein quantification.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways to assess inhibition.[2]
-
Experimental Workflow
Caption: Workflow for in vivo Leelamine xenograft studies.
Safety and Toxicology
Studies have indicated that Leelamine is well-tolerated in preclinical models, with no significant systemic toxicity observed.[1] Animal body weights and blood parameters indicative of organ distress have been reported to be unaffected by treatment.[2] Histological analysis of major organs (liver, spleen, kidney, intestine, lung, heart) has also shown no morphological changes after prolonged treatment.[1]
Conclusion
Leelamine presents a compelling profile as an anti-cancer therapeutic with a distinct mechanism of action. The protocols and data presented here provide a solid foundation for researchers to design and execute in vivo studies using xenograft models to further explore the therapeutic potential of Leelamine. Careful consideration of the experimental design, including the choice of cell line, animal model, and analytical methods, will be crucial for obtaining robust and reproducible results.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. oaepublish.com [oaepublish.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Nanolipolee-007 liposomal formulation of Leelamine
Application Notes & Protocols: Nanolipolee-007
Topic: Nanolipolee-007 Liposomal Formulation of Leelamine For Research Use Only.
Introduction
Leelamine is a lipophilic diterpene amine compound derived from the bark of pine trees.[1][2] It has demonstrated significant anti-cancer properties, particularly in aggressive malignancies like melanoma.[3][4] The primary mechanism of Leelamine involves its lysosomotropic nature, allowing it to accumulate in acidic organelles such as lysosomes.[1][3][5][6] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits multiple key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, ultimately leading to cancer cell death.[4][7][8][9]
Despite its therapeutic potential, free Leelamine exhibits poor bioavailability and can cause significant toxicity when administered systemically.[9] Nanolipolee-007 is a novel, nanoparticle-based drug delivery system that encapsulates Leelamine within a stable liposomal formulation. This approach is designed to improve the compound's pharmacokinetic profile, enhance its delivery to tumor tissues, and reduce systemic toxicity.[9][10] These application notes provide key data and protocols for researchers utilizing Nanolipolee-007 in preclinical cancer studies.
Mechanism of Action
Nanolipolee-007 facilitates the delivery of Leelamine, which exerts its cytotoxic effects through a multi-faceted mechanism:
-
Lysosomal Accumulation: As a weakly basic amine, Leelamine readily enters and becomes trapped within the acidic environment of lysosomes.[5][6][8]
-
Disruption of Cholesterol Homeostasis: The high concentration of Leelamine within lysosomes interferes with the normal trafficking of intracellular cholesterol.[3][4][5] This leads to a functional depletion of available cholesterol, a critical component for numerous cellular processes.
-
Inhibition of Oncogenic Signaling: The disruption of cholesterol-rich membrane microdomains and receptor-mediated endocytosis leads to the potent, simultaneous inhibition of three major signaling cascades crucial for melanoma survival and proliferation: PI3K/Akt, STAT3, and MAPK.[3][4][8][9][10]
-
Induction of Cell Death: The shutdown of these survival pathways, combined with the disruption of autophagic flux, induces a caspase-independent form of cell death in cancer cells.[3][5]
Caption: Leelamine's mechanism of action pathway.
Physicochemical & Pharmacokinetic Properties
Proper characterization of a liposomal formulation is critical for ensuring its stability, reproducibility, and in vivo performance.[11] Nanolipolee-007 has been characterized to ensure optimal drug delivery and efficacy.
Table 1: Summary of Nanolipolee-007 Characteristics
| Parameter | Value | Reference(s) |
|---|---|---|
| Drug Loading Efficiency | ~64.1% | [12][13] |
| In Vitro Drug Release | ~69.1% within 24 hours | [12] |
| Hemolytic Activity | 3.29% (vs. 15.81% for free Leelamine) | [12] |
| Stability | Stable for at least 1 year when stored at 4°C | [12] |
| In Vivo Circulation | Detected in serum >10 hours post-injection | [12][13] |
| Key Quality Attributes | Size, Polydispersity Index (PDI), and Zeta Potential are critical parameters that must be controlled for batch-to-batch consistency. |[11][14][15] |
Application Notes: Preclinical Efficacy
Nanolipolee-007 demonstrates significant efficacy both in vitro and in vivo, with a favorable therapeutic window.
In Vitro Efficacy
Nanolipolee-007 is as effective at killing melanoma cells as free Leelamine dissolved in DMSO and shows preferential cytotoxicity towards cancer cells over normal cells.[9]
Table 2: In Vitro Cytotoxicity Data
| Parameter | Value | Cell Line(s) | Reference(s) |
|---|---|---|---|
| IC50 Range | 1.96 - 2.60 µmol/L | UACC 903 (Melanoma) | [12] |
| Therapeutic Index | 5.69-fold more effective against metastatic melanoma cells than normal cells. | Melanoma vs. Normal Cells |[13] |
In Vivo Efficacy
In preclinical xenograft models of melanoma, systemic administration of Nanolipolee-007 resulted in significant anti-tumor activity with negligible toxicity.
-
Tumor Growth Inhibition: Inhibited the growth of pre-existing xenografted melanoma tumors by an average of 64%.[9][10]
-
Mechanism of Action In Vivo: The anti-tumor effect was associated with decreased cellular proliferation, reduced tumor vascularization, and an increase in apoptosis within the tumor tissue.[9]
-
Safety Profile: Treated animals showed no significant changes in body weight or other signs of organ-related toxicity, highlighting the improved safety of the liposomal formulation over free drug.[9][13]
Caption: A typical workflow for preclinical studies.
Experimental Protocols
The following protocols provide standardized methods for the preparation and evaluation of Nanolipolee-007.
Protocol 1: Preparation of Leelamine-Loaded Liposomes (Thin-Film Hydration & Extrusion)
This protocol describes a general and widely used method for producing Leelamine-loaded liposomes, analogous to Nanolipolee-007, for research purposes.[16][17][18][19]
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Leelamine Hydrochloride
-
Chloroform and Methanol
-
Hydration Buffer (e.g., sterile PBS or saline)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired lipids and Leelamine in a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (Tm) to form a thin, uniform lipid film on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the Tm of the lipids. b. Add the warm buffer to the flask containing the dry lipid film. c. Hydrate the film by gentle rotation in a water bath (above Tm) for 1-2 hours. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. To achieve a uniform size distribution, subject the MLV suspension to extrusion. b. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). c. Transfer the liposome suspension to the extruder, ensuring the temperature is maintained above Tm. d. Pass the suspension through the membrane 10-20 times. This process generates large unilamellar vesicles (LUVs) with a defined size.
-
Purification & Sterilization: a. Remove any unencapsulated (free) Leelamine by dialysis or size exclusion chromatography. b. Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter. c. Store the final Nanolipolee-007 formulation at 4°C.
Protocol 2: In Vitro Cytotoxicity (WST-1 or MTT Assay)
This protocol is for determining the IC50 value of Nanolipolee-007 in a cancer cell line.[3][20][21]
Procedure:
-
Cell Seeding: a. Culture cancer cells (e.g., UACC 903 melanoma) to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: a. Prepare a 2X serial dilution of Nanolipolee-007 and empty liposome controls in culture medium. b. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) and cells with medium + vehicle (untreated control). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: a. Add 10 µL of WST-1 or 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 1-4 hours at 37°C. For MTT, a purple formazan precipitate will form. c. If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15-30 minutes with gentle shaking to dissolve the crystals.
-
Data Acquisition: a. Read the absorbance on a microplate reader. For WST-1, read at 450 nm. For MTT, read at 570 nm. b. Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Pathway Inhibition
This protocol verifies the inhibitory effect of Nanolipolee-007 on key signaling proteins.[3][4]
Procedure:
-
Cell Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with Nanolipolee-007 at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6 or 24 hours). c. Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts (e.g., 20-30 µg per lane) and separate them on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, p-STAT3, total STAT3) and a loading control (e.g., GAPDH, α-enolase) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system.
Caption: Advantage of the liposomal formulation.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Nanolipolee-007, a novel nanoparticle-based drug containing leelamine for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Physicochemical Characterization of Hyaluronic Acid and Chitosan Liposome Coatings [mdpi.com]
- 16. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 17. Phospholipid Liposome Preparation Techniques: From Lab to Industrial Production - CD Bioparticles [cd-bioparticles.net]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Key Signaling Pathways Following Leelamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent. Its mechanism of action involves its lysosomotropic properties, leading to its accumulation in lysosomes. This accumulation disrupts intracellular cholesterol trafficking, which in turn inhibits crucial signaling pathways that drive cancer cell proliferation, survival, and metastasis. Western blot analysis is an indispensable technique to elucidate and quantify the effects of leelamine on these key signaling cascades. These application notes provide a comprehensive guide to performing and interpreting Western blot analyses for studying the effects of leelamine treatment on cancer cells.
Mechanism of Action of Leelamine
Leelamine's anti-cancer activity stems from its ability to disrupt cholesterol homeostasis.[1][2][3] As a weakly basic amine, leelamine accumulates in the acidic environment of lysosomes.[1][2][3] This sequestration inhibits the transport of cholesterol out of the lysosomes, leading to a depletion of available intracellular cholesterol.[4][5] The disruption of cholesterol balance affects the integrity and function of cellular membranes, including those of organelles involved in protein trafficking and signaling. Consequently, receptor-mediated endocytosis and autophagic flux are inhibited.[1][2][3] This cascade of events ultimately leads to the downregulation of key oncogenic signaling pathways, including the PI3K/Akt/mTOR, MAPK, and STAT3 pathways, and induces a caspase-independent cancer cell death.[1][5][6]
Key Signaling Pathways Affected by Leelamine
Western blot analysis is crucial for monitoring the modulation of the following pathways upon leelamine treatment:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Leelamine treatment has been shown to decrease the phosphorylation of Akt at Serine 473, a key indicator of its activation.[1][6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway regulates cell proliferation, differentiation, and survival. Leelamine has been observed to inhibit the phosphorylation of ERK1/2.[1][6]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Leelamine treatment leads to a reduction in the phosphorylation of STAT3 at Tyrosine 705.[1][6]
-
Autophagy Pathway: Leelamine inhibits autophagic flux, leading to the accumulation of autophagosomes.[1][2] This is observed by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II) and sequestosome 1 (p62/SQSTM1).[1]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected quantitative changes in key protein markers following leelamine treatment in cancer cell lines (e.g., UACC 903 melanoma cells). The data presented here are illustrative and based on densitometric analysis of published Western blots. Actual values may vary depending on the cell line, experimental conditions, and leelamine concentration.
Table 1: Effect of Leelamine on PI3K/Akt and MAPK Signaling Pathways
| Target Protein | Treatment (Leelamine Concentration) | Fold Change (Phospho/Total Ratio) vs. Control |
| p-Akt (Ser473) | 5 µM | ~0.4 |
| Total Akt | 5 µM | ~1.0 |
| p-ERK1/2 (Thr202/Tyr204) | 5 µM | ~0.5 |
| Total ERK1/2 | 5 µM | ~1.0 |
Table 2: Effect of Leelamine on the STAT3 Signaling Pathway
| Target Protein | Treatment (Leelamine Concentration) | Fold Change (Phospho/Total Ratio) vs. Control |
| p-STAT3 (Tyr705) | 5 µM | ~0.3 |
| Total STAT3 | 5 µM | ~1.0 |
Table 3: Effect of Leelamine on Autophagy Markers
| Target Protein | Treatment (Leelamine Concentration) | Fold Change (Protein/Loading Control Ratio) vs. Control |
| LC3B-II | 5 µM | ~2.5 |
| p62/SQSTM1 | 5 µM | ~2.0 |
Experimental Protocols
Protocol 1: Cell Culture and Leelamine Treatment
-
Cell Culture: Culture cancer cells (e.g., UACC 903 melanoma cells) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 100-mm culture dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Leelamine Preparation: Prepare a stock solution of leelamine in a suitable solvent (e.g., DMSO).
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of leelamine (e.g., 3-6 µM) or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 3, 6, 12, or 24 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each dish.
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Assay Choice: Use a standard protein quantification method such as the Bicinchoninic Acid (BCA) assay or the Bradford assay to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol for the chosen assay.
-
Calculation: Determine the protein concentration of each sample by interpolating from the standard curve.
Protocol 4: Western Blot Analysis
-
Sample Preparation: Mix a calculated volume of each protein lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-LC3B, anti-p62) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylated proteins, it is recommended to normalize to the total protein levels.
Visualizations
Caption: Leelamine's Mechanism of Action on Key Signaling Pathways.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Leelamine's Impact on the Autophagy Pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of a Pharmacodynamic ERK End Point in Melanoma Cell Lysates: Toward Personalized Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
Application Notes: Leelamine Cytotoxicity Assessment Using MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent. Its cytotoxic effects have been observed in various cancer cell lines, including melanoma, breast, and prostate cancers. The primary mechanism of action involves its lysosomotropic properties, leading to the disruption of intracellular cholesterol trafficking. This disruption subsequently inhibits key oncogenic signaling pathways, including the Receptor Tyrosine Kinase (RTK), PI3K/Akt, MAPK, and STAT3 pathways, ultimately inducing apoptosis and inhibiting tumor growth. This document provides a detailed protocol for assessing the cytotoxicity of Leelamine using a colorimetric MTS assay.
Data Presentation
The cytotoxic effects of Leelamine are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. Leelamine has been shown to be more effective at inhibiting the survival of cultured melanoma cells than normal cells, with average IC50 values of 2 µmol/L and 9.3 µmol/L, respectively[1].
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UACC 903 | Melanoma | ~2 | [1] |
| 1205 Lu | Melanoma | ~2 | [1] |
| LNCaP | Prostate Cancer | Viability Inhibited | [2] |
| 22Rv1 | Prostate Cancer | Viability Inhibited (>90% at 5µM) | [2] |
| MDA-MB-231 | Breast Cancer | Viability Inhibited (Dose-dependent) | [3][4] |
| MCF-7 | Breast Cancer | Viability Inhibited (Dose-dependent) | [3][4] |
| SUM159 | Breast Cancer | Viability Inhibited (Dose-dependent) | [3][4] |
| Normal Melanocytes | Non-cancerous | ~9.3 | [1] |
| MCF-10A | Non-cancerous Breast | Resistant to growth inhibition | [4][5] |
Note: Specific IC50 values for prostate and breast cancer cell lines were not explicitly provided in a single comprehensive source, but the studies cited demonstrate a dose-dependent inhibition of cell viability.
Experimental Protocols
MTS Assay for Leelamine Cytotoxicity
This protocol is designed for adherent cancer cell lines cultured in 96-well plates.
Materials:
-
Leelamine hydrochloride
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate[1].
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Leelamine Treatment:
-
Prepare a stock solution of Leelamine in DMSO.
-
Perform serial dilutions of the Leelamine stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Leelamine concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Leelamine dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
After incubation, place the plate on a shaker for 5-10 minutes to ensure uniform color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of Leelamine concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for MTS Assay
Caption: Workflow for assessing Leelamine cytotoxicity using the MTS assay.
Leelamine's Proposed Signaling Pathway Inhibition
Caption: Leelamine inhibits key oncogenic signaling pathways.
References
- 1. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-Selective Death of Human Breast Cancer Cells by Leelamine Is Mediated by Bax and Bak Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Electron Microscopy of Cells Treated with Leelamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural product derived from pine bark, has demonstrated potent anti-cancer properties. Its mechanism of action involves the disruption of intracellular cholesterol trafficking, leading to significant ultrastructural and signaling changes within treated cells. As a lysosomotropic agent, Leelamine accumulates in acidic organelles, primarily lysosomes and endosomes, initiating a cascade of events that culminates in cell death. Electron microscopy is a powerful tool to visualize the profound morphological alterations induced by Leelamine, providing critical insights into its cellular effects.
These application notes provide a detailed overview of the cellular effects of Leelamine as observed through electron microscopy, along with protocols for cell treatment and preparation for ultrastructural analysis.
Cellular Effects of Leelamine Treatment
Leelamine treatment induces a range of observable effects on cellular ultrastructure, primarily related to its disruption of lysosomal function and cholesterol transport.
Key Morphological Changes Observed by Electron Microscopy:
-
Accumulation of Autophagosomes: Leelamine inhibits autophagic flux, leading to a significant increase in the number of autophagosomes within the cytoplasm.[1][2]
-
Formation of Membrane Whorls: Disrupted lipid transport and lysosomal dysfunction result in the formation of concentric membrane structures, often referred to as "membrane whorls" or "myelin-like figures," within the lysosomes/endosomes.[1][3]
-
Appearance of Lipofuscin-like Structures: The accumulation of undigested cellular material within lysosomes leads to the formation of electron-dense, granular structures resembling lipofuscin.[1][3]
-
Lysosomal/Endosomal Enlargement: The accumulation of cholesterol and other materials causes the swelling and enlargement of lysosomes and late endosomes.
These ultrastructural changes are indicative of a disruption in the normal processes of autophagy and endo-lysosomal trafficking, which are critical for cellular homeostasis.
Quantitative Data Summary
The following tables summarize the quantitative effects of Leelamine treatment on various cellular parameters.
Table 1: Cytotoxicity of Leelamine in Melanoma and Normal Cells
| Cell Type | IC50 (µM) | Fold Difference (Normal/Melanoma) |
| Melanoma Cells (average) | 2.0 | 4.5-fold more sensitive |
| Normal Cells (average) | 9.3 |
Data sourced from studies on various melanoma cell lines and normal control cells.[4][5]
Table 2: Inhibition of Receptor-Mediated Endocytosis by Leelamine
| Leelamine Concentration (µM) | Inhibition of Endocytosis (%) |
| 3 | 68 |
| 5 | 88 |
Data reflects the percentage decrease in the uptake of transferrin in UACC 903 melanoma cells.
Table 3: Effects of Leelamine on Cellular Proliferation and Apoptosis
| Leelamine Concentration (µM) | Inhibition of Proliferation (%) | Increase in Apoptosis |
| 2.5 | 40 - 80 | 600% |
Data from studies on melanoma cell lines.[5]
Experimental Protocols
Protocol 1: Leelamine Treatment of Cultured Cells
This protocol describes the general procedure for treating adherent cancer cell lines with Leelamine prior to analysis.
Materials:
-
Cancer cell line of interest (e.g., UACC 903 melanoma cells)
-
Complete cell culture medium
-
Leelamine (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Preparation of Leelamine Working Solution: Dilute the Leelamine stock solution in a complete cell culture medium to the desired final concentrations (e.g., 2 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Leelamine treatment.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of Leelamine or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being investigated.
-
Harvesting: After the incubation period, the cells can be harvested for subsequent analysis, such as preparation for electron microscopy.
Protocol 2: Preparation of Leelamine-Treated Cells for Transmission Electron Microscopy (TEM)
This protocol outlines the steps for fixing, embedding, and sectioning Leelamine-treated cells for ultrastructural analysis by TEM.
Materials:
-
Leelamine-treated and control cells
-
Primary Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)
-
Wash Buffer: 0.1 M sodium cacodylate buffer (pH 7.4)
-
Secondary Fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer
-
Dehydration Series: Graded ethanol series (30%, 50%, 70%, 90%, 100%)
-
Infiltration Resin: Epoxy resin (e.g., Eponate 12)
-
Embedding Capsules
-
Uranyl acetate and lead citrate for staining
Procedure:
-
Primary Fixation: Carefully remove the culture medium and gently wash the cells with PBS. Immediately add the primary fixative and incubate for at least 1 hour at room temperature. For cell pellets, resuspend gently in the fixative.
-
Washing: Remove the primary fixative and wash the cells three times with the wash buffer for 10 minutes each.
-
Secondary Fixation: Add the secondary fixative and incubate for 1 hour at room temperature in the dark. This step enhances the contrast of lipid structures.
-
Washing: Remove the secondary fixative and wash the cells three times with distilled water for 10 minutes each.
-
Dehydration: Dehydrate the samples by incubating them in a graded series of ethanol concentrations, starting from 30% and ending with three changes of 100% ethanol, for 10 minutes at each step.
-
Infiltration: Gradually infiltrate the samples with epoxy resin by incubating them in increasing concentrations of resin in ethanol (e.g., 1:2, 1:1, 2:1 resin:ethanol) for at least 1 hour each, followed by three changes of 100% resin for at least 2 hours each.
-
Embedding and Polymerization: Place the infiltrated samples in embedding capsules filled with fresh resin and polymerize in an oven at 60°C for 48 hours.
-
Sectioning: Using an ultramicrotome, cut ultrathin sections (70-90 nm) from the resin blocks and collect them on TEM grids.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.
-
Imaging: Examine the sections using a transmission electron microscope.
Visualizations
Signaling Pathway Diagram
Caption: Leelamine's mechanism of action.
Experimental Workflow Diagram
Caption: Workflow for TEM of Leelamine-treated cells.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting multiple key signaling pathways in melanoma using leelamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Leelamine Hydrochloride: A Promising Tool for Interrogating Autophagy in Prostate Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine hydrochloride, a lipophilic diterpene amine derived from the bark of pine trees, has emerged as a potent anti-cancer agent with a unique mechanism of action.[1] In the context of prostate cancer, a leading cause of cancer-related mortality in men, leelamine presents a compelling avenue of research, particularly in the study of autophagy. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on autophagy and related signaling pathways in prostate cancer cells.
Leelamine's anti-neoplastic properties are attributed to its lysosomotropic nature. As a weakly basic compound, it readily accumulates in the acidic environment of lysosomes, disrupting their function.[2][3] This disruption leads to the inhibition of intracellular cholesterol transport, which in turn perturbs critical oncogenic signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR cascade.[4][5][6] A key consequence of this lysosomal dysfunction is the inhibition of autophagic flux, the complete process of autophagy from initiation to lysosomal degradation.[2] Leelamine has been shown to induce apoptosis and suppress the growth of various cancer cells, including androgen-sensitive (LNCaP) and castration-resistant (22Rv1, PC-3) prostate cancer cell lines.[7][8]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on lysosomal disruption.
-
Lysosomotropism and Accumulation: Leelamine, being a weakly basic amine, passively diffuses across cellular membranes and becomes protonated and trapped within the acidic lumen of lysosomes.[2]
-
Inhibition of Cholesterol Transport: The accumulation of leelamine within lysosomes interferes with the normal trafficking of cholesterol, leading to its accumulation within the lysosomal compartment.[2][3]
-
Disruption of Oncogenic Signaling: The altered cholesterol homeostasis subsequently impacts the integrity and function of lipid rafts in the plasma membrane, which are crucial for the activity of receptor tyrosine kinases (RTKs). This leads to the downregulation of pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in prostate cancer.[4][5][6]
-
Inhibition of Autophagic Flux: By disrupting lysosomal function, leelamine prevents the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of autophagy. This leads to an accumulation of autophagosomes and the autophagy-related proteins LC3-II and p62/SQSTM1.[2][9]
-
Induction of Apoptosis: The culmination of these events, including the inhibition of pro-survival signaling and cellular stress from lysosomal dysfunction, ultimately triggers programmed cell death (apoptosis) in cancer cells.[2][10]
Data Presentation
The following tables summarize the quantitative effects of this compound on prostate cancer cells as reported in the literature.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Citation |
| LNCaP | 2.5 | 24 | Significant decrease | [4] |
| 5 | 24 | Significant decrease | [4] | |
| 22Rv1 | 2.5 | 24 | Significant decrease | [4] |
| 5 | 24 | >90% decrease | [2] | |
| PC-3 | 2.5 | 24 | Significant decrease | [4] |
| 5 | 24 | Significant decrease | [4] |
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect on Protein Expression | Citation |
| LNCaP | 2.5, 5 | 12, 24 | Downregulation of ACLY, ACC1, FASN, SREBP1 | [4] |
| 2.5, 5 | 24 | Downregulation of cMyc | [7] | |
| 22Rv1 | 2.5, 5 | 12, 24 | Downregulation of ACLY, ACC1, FASN, SREBP1 | [4] |
| 2.5, 5 | 24 | Downregulation of cMyc | [7] | |
| PC-3 | 2.5, 5 | 24 | Downregulation of SREBP1 | [4] |
Note: Specific IC50 values for this compound in LNCaP, 22Rv1, and PC-3 cells were not explicitly available in the searched literature. The provided data reflects the observed effects at the tested concentrations.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma)
-
22Rv1 (human prostate carcinoma, castration-resistant)
-
PC-3 (human prostate adenocarcinoma, androgen-independent)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the desired working concentrations in culture medium.
-
Bafilomycin A1: Prepare a stock solution in DMSO for use in autophagy flux assays.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol determines the number of viable cells after treatment with this compound.
-
Seeding: Plate prostate cancer cells in 12-well plates at a density that allows for logarithmic growth during the experiment and allow them to attach overnight.[2]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO) for 24 to 48 hours.[2]
-
Harvesting: After incubation, detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in a small volume of PBS and mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculation: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Western Blot Analysis for Autophagy Markers
This protocol is used to detect changes in the levels of autophagy-related proteins, LC3 and p62.
-
Cell Lysis: Plate LNCaP or 22Rv1 cells in 6-cm dishes and treat with this compound (e.g., 2.5, 5 µM) for 12 or 24 hours.[4] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and p62 levels upon leelamine treatment is indicative of autophagy inhibition.
Autophagy Flux Assay
This assay distinguishes between the induction of autophagy and the blockage of autophagic degradation.
-
Cell Plating and Treatment: Seed prostate cancer cells and allow them to attach overnight.
-
Experimental Groups:
-
Vehicle control (DMSO)
-
This compound (e.g., 5 µM) for a specified time (e.g., 12 or 24 hours).
-
Bafilomycin A1 (e.g., 100-200 nM) for the last 2-4 hours of the experiment.[1]
-
Co-treatment with this compound and bafilomycin A1 (add bafilomycin A1 for the last 2-4 hours of the leelamine treatment).
-
-
Protein Analysis: Harvest the cells and perform Western blot analysis for LC3 and p62 as described in Protocol 3.
-
Interpretation:
-
An increase in LC3-II levels with leelamine treatment alone suggests either autophagy induction or blockage of degradation.
-
A further significant increase in LC3-II levels in the co-treatment group compared to leelamine alone confirms that leelamine is blocking the autophagic flux.
-
An accumulation of p62 with leelamine treatment, which is further enhanced by bafilomycin A1, also indicates a block in autophagic degradation.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat prostate cancer cells with this compound as described in the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.
Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine Is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leelamine is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Regulates Lipolysis and Cell Survival Through Lipid Droplet Degradation in Androgen Sensitive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Leelamine in Neurodegenerative Disease Research
Introduction
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a significant chemical probe in biomedical research.[1][2] Initially investigated for its anticancer properties, its mechanism of action holds profound implications for the study of neurodegenerative diseases.[1][3] Leelamine functions as a lysosomotropic agent, accumulating in the acidic environment of lysosomes and disrupting intracellular cholesterol transport.[4][5] This action induces a cellular phenotype similar to that of Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by severe neurodegeneration.[6]
Given that lysosomal dysfunction, impaired autophagy, and disrupted cholesterol homeostasis are central to the pathology of many neurodegenerative conditions, including Alzheimer's disease (AD) and Parkinson's disease (PD), Leelamine serves as a valuable tool for researchers, scientists, and drug development professionals to investigate these pathways.[7][8][9] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing Leelamine in neurodegenerative disease research.
Mechanism of Action
Leelamine is a weakly basic and lipophilic compound, properties that allow it to cross cellular membranes and become protonated and trapped within acidic organelles, primarily lysosomes.[5][6] This accumulation triggers a cascade of cellular events highly relevant to neurodegeneration.
-
Inhibition of Cholesterol Egress: Once concentrated in the lysosome, Leelamine is believed to bind to and inhibit the Niemann-Pick C1 (NPC1) protein.[5][10] NPC1 is essential for transporting cholesterol out of the lysosome to other cellular compartments like the endoplasmic reticulum and plasma membrane.[3]
-
Lysosomal Cholesterol Accumulation: The inhibition of NPC1 leads to a massive build-up of unesterified cholesterol within late endosomes and lysosomes, mimicking the hallmark of NPC disease.[6]
-
Disruption of Autophagic Flux: The proper functioning of the autophagy-lysosome pathway is dependent on lysosomal integrity and function. The cholesterol accumulation and homeostatic imbalance caused by Leelamine lead to a blockage of autophagic flux.[4][11] This is observable by the accumulation of autophagosome markers like LC3B-II and the autophagy substrate p62/SQSTM1.[10] In the context of neurodegeneration, impaired autophagy prevents the clearance of toxic protein aggregates, such as amyloid-beta (Aβ) and α-synuclein.[7][12]
-
Inhibition of Downstream Signaling: Cellular cholesterol is vital for a variety of processes, including the function of membrane-bound receptors and signaling platforms.[6] By sequestering cholesterol in lysosomes, Leelamine indirectly inhibits receptor-mediated endocytosis and downstream signaling pathways critical for cell survival, including the PI3K/AKT, MAPK, and STAT3 cascades.[1][10]
Relevance and Application in Neurodegenerative Disease Models
The cellular disruptions caused by Leelamine are directly analogous to pathologies observed in several neurodegenerative diseases.
-
Modeling Lysosomal Storage Diseases: Leelamine provides a pharmacological model for NPC disease, allowing researchers to study the downstream consequences of lysosomal cholesterol trafficking defects in various neuronal cell types without genetic manipulation.[6]
-
Investigating Autophagy's Role in Proteostasis: By acutely inhibiting autophagic flux, Leelamine can be used to probe the role of autophagy in the turnover and aggregation of disease-relevant proteins like Aβ, tau, and α-synuclein.[4][7] This is crucial for understanding how failures in this clearance pathway contribute to the formation of plaques and Lewy bodies.[8][13]
-
Studying the Impact of Cholesterol Dysregulation: The brain is a cholesterol-rich organ, and its homeostasis is critical for synaptic function and neuronal health.[14] Leelamine can be employed to investigate how sequestering cholesterol impacts synaptic integrity, neurotransmitter release, and neuronal viability, all of which are compromised in conditions like Alzheimer's disease.[15]
-
Modulating Protein Aggregation: Leelamine is a diterpene amine. Other polyamines have been shown to directly interact with and modulate the aggregation kinetics of both α-synuclein and Aβ peptides.[16][17][18] This raises the possibility that Leelamine could be used to study the aggregation process itself, potentially influencing fibril formation and toxicity.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leelamine Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Association Between Autophagy and Neurodegenerative Diseases [frontiersin.org]
- 9. The Mechanisms Behind Neurodegenerative Diseases: New Insights on Alzheimer’s, Parkinson’s, and ALS < Yale School of Medicine [medicine.yale.edu]
- 10. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Autophagy in Neurodegenerative Diseases: From Mechanism to Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Autophagy and Its Impact on Neurodegenerative Diseases: New Roles for TDP-43 and C9orf72 [frontiersin.org]
- 14. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signalling Pathways Implicated in Alzheimer′s Disease Neurodegeneration in Individuals with and without Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.mpg.de [pure.mpg.de]
- 17. researchgate.net [researchgate.net]
- 18. Cellular polyamines promote amyloid-beta (Aβ) peptide fibrillation and modulate the aggregation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Leelamine Hydrochloride precipitation in media
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of Leelamine Hydrochloride in cell culture media during their experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in aqueous media is a common issue stemming from its lipophilic and weakly basic nature. Below are systematic steps to identify and resolve this problem.
Issue: Precipitate observed in cell culture media after adding this compound.
Step 1: Review Stock Solution Preparation
Ensure your this compound stock solution is properly prepared. High concentration stock solutions in organic solvents are recommended to minimize the volume added to your aqueous cell culture media.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and Ethanol are effective solvents for this compound.[1][2]
-
Initial Dissolution: If precipitation or phase separation occurs during the initial preparation of the stock solution, gentle heating and/or sonication can aid dissolution.[3]
Step 2: Optimize the Dilution Method
Directly adding a concentrated organic stock solution to aqueous media can cause the compound to precipitate out of solution.
-
Correct Dilution Technique: Instead of adding the stock solution directly to the full volume of media, add the media dropwise into the stock solution while vortexing or stirring vigorously.[4] This gradual change in solvent polarity helps to keep the compound in solution.
-
Warm the Media: Using pre-warmed media (e.g., 37°C) can also help maintain solubility during dilution.[4]
Step 3: Adjust Final Concentration and Solvent Percentage
The final concentration of both this compound and the organic solvent in the cell culture media is critical.
-
Solvent Toxicity: The final concentration of DMSO or ethanol in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Concentration Limits: If precipitation persists, consider lowering the final working concentration of this compound.
Step 4: Consider Formulation Aids
For challenging applications, the use of solubilizing agents or alternative formulation strategies can be beneficial.
-
Co-solvents and Surfactants: Formulations including PEG300 and Tween-80 have been used to prepare clear solutions of this compound.[3]
-
Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to improve the aqueous solubility of lipophilic compounds.[3]
Experimental Workflow for Preparing this compound Working Solutions
References
Technical Support Center: Optimizing Leelamine Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of Leelamine for inducing apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Leelamine-induced cell death?
A1: Leelamine, a diterpene molecule derived from pine tree bark, induces cancer cell death primarily through its lysosomotropic properties.[1][2][3] It accumulates in acidic organelles like lysosomes, leading to the inhibition of intracellular cholesterol transport.[1][2][4] This disruption of cholesterol homeostasis, in turn, affects crucial signaling pathways involved in cell survival and proliferation, such as the RTK-AKT/STAT/MAPK pathways.[3][4][5]
Q2: Is Leelamine-induced cell death classical apoptosis?
A2: The mechanism is complex. Early-stage cell death induced by Leelamine is reported to be a caspase-independent process, distinct from classical apoptosis.[1][4] However, other studies have shown that Leelamine can induce the cleavage of procaspase-3 and Bid, activate caspases, and suppress anti-apoptotic proteins like Bcl-xL and XIAP, which are hallmarks of apoptosis.[6][7] It can also induce both autophagy and apoptosis.[8] The specific pathway may be cell-type dependent.
Q3: How do I determine the starting concentration for my experiments?
A3: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for initial screening in most cancer cell lines. Refer to the data table below for effective concentrations in specific cell lines.
Q4: My cells are showing vacuolization but not other signs of apoptosis. Is this normal?
A4: Yes, this is a known effect of Leelamine. The accumulation of the compound in lysosomes leads to widespread vacuolization of the cytoplasm.[4] This is an early event and may precede other markers of apoptosis.
Q5: I am not observing caspase activation. Does this mean Leelamine is not working?
A5: Not necessarily. As mentioned, the initial phase of Leelamine-induced cell death can be caspase-independent.[4][9] Consider evaluating other markers of cell death, such as loss of mitochondrial membrane potential or activation of p38 and JNK MAPKs.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTS, MTT). | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Inconsistent Leelamine concentration. | Prepare fresh dilutions of Leelamine for each experiment from a concentrated stock. | |
| No significant increase in apoptosis markers (e.g., Annexin V positive cells, cleaved caspases). | Leelamine concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| Cell line is resistant to Leelamine. | Some cell lines may be inherently more resistant. Consider using a positive control for apoptosis induction to ensure the assay is working. Normal cell lines have shown resistance to Leelamine's apoptotic effects.[3] | |
| Incorrect assay protocol. | Review the protocol for your apoptosis detection kit and ensure all steps are followed correctly.[10][11] | |
| High background apoptosis in control (DMSO-treated) cells. | Cells are unhealthy or stressed. | Use cells at a low passage number and ensure they are in the logarithmic growth phase. Handle cells gently during passaging and seeding. |
| DMSO concentration is too high. | Use a final DMSO concentration of ≤ 0.1%. | |
| Contradictory results between different apoptosis assays. | Different assays measure different stages of apoptosis. | Use a combination of assays to get a comprehensive picture. For example, pair an early marker (Annexin V) with a later marker (caspase-3 cleavage or DNA fragmentation). |
| Leelamine's unique mechanism. | Be aware that Leelamine can induce a caspase-independent cell death that may not be detected by all classical apoptosis assays. |
Quantitative Data Summary
The following table summarizes the effective concentrations of Leelamine for inducing cytotoxicity and apoptosis in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Incubation Time (h) |
| UACC 903 | Melanoma | Cell Viability | ~5 | 72 |
| 1205Lu | Melanoma | Cell Viability | ~5 | 72 |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | IC50 ~5-10 | Not Specified |
| HCCLM3 | Hepatocellular Carcinoma | Cytotoxicity | IC50 ~5-10 | Not Specified |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | IC50 ~2.5-5 | Not Specified |
| MCF7 | Breast Cancer | Cytotoxicity | IC50 ~5-10 | Not Specified |
| KBM5 | Chronic Myeloid Leukemia | Cell Viability | IC50 ~2 | 48 |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Leelamine Concentration using a Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Leelamine Treatment: Prepare a serial dilution of Leelamine (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM) in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest Leelamine dose. Remove the old medium from the cells and add 100 µL of the Leelamine dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the Leelamine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Confirmation of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the determined IC50 concentration of Leelamine and a 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both the adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Signaling Pathway and Workflow Diagrams
Caption: Leelamine's mechanism of action leading to apoptosis.
Caption: Workflow for determining optimal Leelamine concentration.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Leelamine Modulates STAT5 Pathway Causing Both Autophagy and Apoptosis in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Resistance to Leelamine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine. The information is designed to address specific issues that may arise during experiments, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Leelamine?
A1: Leelamine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[1] This accumulation disrupts normal lysosomal function and inhibits intracellular cholesterol trafficking.[2] The disruption of cholesterol homeostasis, in turn, affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and STAT3 pathways.[1]
Q2: I am observing a decrease in the cytotoxic effect of Leelamine over time in my cancer cell line. What could be the reason?
A2: A decreased cytotoxic effect of Leelamine over time may indicate the development of acquired resistance. Based on its mechanism of action, several factors could contribute to this phenomenon:
-
Altered Lysosomal pH: Cancer cells might adapt by increasing the pH of their lysosomes, which would reduce the trapping and accumulation of the weakly basic Leelamine.
-
Increased Drug Efflux: The cancer cells may upregulate the expression of efflux pumps, such as P-glycoprotein, which actively transport Leelamine out of the cell or into extracellular vesicles.
-
Alterations in Cholesterol Metabolism: Cells could develop resistance by upregulating cholesterol synthesis or enhancing cholesterol efflux to counteract the inhibitory effects of Leelamine on cholesterol transport.[3][4][5]
-
Activation of Compensatory Signaling Pathways: Cancer cells might activate alternative survival pathways to bypass the inhibitory effects of Leelamine on the PI3K/Akt, MAPK, and STAT3 pathways.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to Leelamine?
A3: Currently, there are no clinically validated biomarkers specifically for Leelamine sensitivity. However, based on its mechanism of action, potential areas of investigation for predictive biomarkers could include:
-
Basal Lysosomal pH: Cell lines with a more acidic lysosomal pH might initially be more sensitive to Leelamine.
-
Expression Levels of Cholesterol Transport Proteins: The expression levels of proteins involved in cholesterol import and efflux could influence cellular response to Leelamine.
-
Activation Status of PI3K/Akt, MAPK, and STAT3 Pathways: The constitutive activation of these pathways is a hallmark of many cancers and a primary target of Leelamine's indirect effects. Their baseline activity might correlate with initial sensitivity.
Troubleshooting Guides
Issue 1: Reduced Leelamine Efficacy in Long-Term Cultures
Symptoms:
-
Gradual increase in the IC50 value of Leelamine in your cancer cell line over several passages.
-
Reduced induction of apoptosis or cell cycle arrest at previously effective concentrations of Leelamine.
-
Diminished inhibition of downstream signaling pathways (e.g., p-Akt, p-ERK) after Leelamine treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting/Investigation |
| Altered Lysosomal pH | 1. Measure Lysosomal pH: Use a ratiometric fluorescent probe (e.g., LysoSensor DND-160) to compare the lysosomal pH of sensitive and potentially resistant cells. 2. V-ATPase Inhibition: Co-treat cells with a V-ATPase inhibitor (e.g., bafilomycin A1) and Leelamine. If this restores sensitivity, it suggests that altered lysosomal acidification is a resistance mechanism. |
| Increased Drug Efflux | 1. Efflux Pump Expression: Perform Western blotting or qPCR to assess the expression levels of common drug efflux pumps (e.g., P-glycoprotein/MDR1, MRP1, ABCG2) in sensitive versus resistant cells. 2. Efflux Pump Inhibition: Co-treat with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if Leelamine's efficacy is restored. |
| Altered Cholesterol Homeostasis | 1. Cholesterol Efflux Gene Expression: Analyze the expression of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) via qPCR. 2. Inhibit Cholesterol Synthesis: Co-treat with a statin to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, to see if this re-sensitizes cells to Leelamine.[3][5] |
| Activation of Bypass Pathways | 1. Phospho-Kinase Array: Use a phospho-kinase antibody array to compare the activation status of a wide range of signaling pathways between sensitive and resistant cells treated with Leelamine. 2. Targeted Inhibition: Based on the array results, use specific inhibitors for any identified upregulated survival pathways in combination with Leelamine. |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH
Objective: To determine if resistance to Leelamine is associated with an alteration in lysosomal pH.
Materials:
-
Leelamine-sensitive and potentially resistant cancer cells
-
LysoSensor DND-160 (or a similar ratiometric pH indicator)
-
Fluorescence plate reader or fluorescence microscope
-
Live-cell imaging buffer
Procedure:
-
Seed an equal number of sensitive and resistant cells in a 96-well plate suitable for fluorescence measurements.
-
Allow cells to adhere overnight.
-
Load the cells with LysoSensor DND-160 according to the manufacturer's instructions.
-
Wash the cells with live-cell imaging buffer.
-
Measure the fluorescence intensity at the two emission wavelengths of the dye.
-
Calculate the ratio of the two emission intensities. A higher ratio typically indicates a more acidic environment.
-
Compare the ratios between the sensitive and resistant cell lines.
Protocol 2: Western Blot for Efflux Pump Expression
Objective: To assess the protein expression levels of key drug efflux pumps.
Materials:
-
Cell lysates from Leelamine-sensitive and potentially resistant cells
-
Primary antibodies against P-glycoprotein (MDR1), MRP1, and ABCG2
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Prepare total cell lysates from both sensitive and resistant cell lines.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare expression levels.
Signaling Pathways and Experimental Workflows
Caption: Leelamine's mechanism of action in cancer cells.
Caption: Hypothesized mechanisms of resistance to Leelamine.
Caption: Experimental workflow for investigating Leelamine resistance.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol metabolism in drug‑resistant cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Leelamine solubility for in vivo studies
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for improving the solubility of Leelamine for in vivo experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the known solubility properties of Leelamine?
A1: Leelamine is a lipophilic, weakly basic diterpene amine.[1][2] Its solubility is limited in aqueous buffers but higher in organic solvents. The hydrochloride salt form of Leelamine shows improved solubility in some aqueous solutions.[3] A summary of its solubility in common laboratory solvents is provided below.
Q2: My Leelamine solution is precipitating after I dilute my organic stock with an aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a drug from a high-concentration organic stock into a buffer where it is less soluble. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of Leelamine in your aqueous preparation.
-
Optimize the Co-solvent Ratio: Leelamine is soluble in a 1:3 solution of ethanol:PBS (pH 7.2) at approximately 0.25 mg/mL.[4][5] You can try altering this ratio, but be mindful of the potential for solvent toxicity in your in vivo model.
-
Use Formulation Strategies: Instead of a simple co-solvent system, consider using more advanced formulation techniques like lipid-based microemulsions or cyclodextrin complexation, which are designed to enhance and maintain the solubility of lipophilic compounds in aqueous environments.
-
Vortex While Diluting: When preparing the dilution, add the organic stock to the aqueous buffer slowly while vortexing vigorously to promote rapid dispersion and prevent localized high concentrations that can crash out of solution.
Q3: What is a recommended formulation for oral (gavage) administration of Leelamine in vivo?
A3: A lipid-based formulation, specifically a microemulsion, has been successfully used for the oral administration of Leelamine in mice.[2] A formulation using tricaprylin can enhance oral bioavailability by keeping the lipophilic drug in a solubilized state during its transit through the gastrointestinal tract.[6][7] See Protocol 1 for a detailed methodology.
Q4: How can I formulate Leelamine for parenteral (e.g., intraperitoneal) injection?
A4: For parenteral routes, it is critical to use a well-tolerated formulation that maintains solubility upon injection. Two common approaches are:
-
Co-solvent Systems: Using solvents like DMSO or ethanol, followed by careful dilution into a vehicle like PBS or saline.[4][5] This is suitable for lower concentrations.
-
Cyclodextrin Complexation: Encapsulating Leelamine within a cyclodextrin molecule can significantly increase its aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vivo studies due to its safety profile. This method creates a stable solution that is less likely to precipitate upon injection. See Protocol 2 for details.
Q5: Can pH adjustment be used to improve Leelamine's solubility?
A5: Yes, as a weakly basic amine, Leelamine's solubility is pH-dependent.[10][] In acidic environments, the primary amine group becomes protonated, increasing its polarity and aqueous solubility. Therefore, using an acidic buffer (e.g., pH 4-5) can improve solubility. However, for in vivo use, you must consider the physiological compatibility of the formulation's pH with the route of administration to avoid irritation or tissue damage.[12][13]
Quantitative Solubility Data
The following table summarizes the approximate solubility of Leelamine and its hydrochloride salt in various solvents.
| Compound | Solvent | Solubility | Reference |
| Leelamine (Free Base) | Ethanol | 100 mg/mL | [4] |
| Leelamine (Free Base) | DMSO | 30 mg/mL | [4][5] |
| Leelamine (Free Base) | DMF | 30 mg/mL | [4][5] |
| Leelamine (Free Base) | Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4][5] |
| Leelamine HCl | Water | up to 9 mg/mL | [3] |
| Leelamine HCl | DMSO | up to 40 mg/mL | [3] |
| Leelamine HCl | Ethanol | 20 mg/mL | [14] |
| Leelamine HCl | DMSO:PBS (pH 7.2) (1:2) | 0.15 mg/mL | [14] |
Experimental Protocols & Methodologies
Protocol 1: Lipid-Based Microemulsion for Oral Administration
This protocol is adapted from literature describing the use of a tricaprylin microemulsion for oral dosing of Leelamine in mice.[2]
Materials:
-
Leelamine (or Leelamine HCl)
-
Tricaprylin (medium-chain triglyceride oil)
-
Surfactant (e.g., Kolliphor® RH 40 or Tween® 80)
-
Co-surfactant (e.g., Transcutol® P or Ethanol)
-
Saline or PBS (pH 7.2)
Methodology:
-
Determine Optimal Ratios: Perform a pre-formulation study to find the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion. A common starting point is a 1:2:1 or 1:3:1 ratio of oil:surfactant:co-surfactant.
-
Dissolve Leelamine: Weigh the required amount of Leelamine and dissolve it completely in the oil phase (Tricaprylin) by vortexing or gentle heating.
-
Add Surfactant/Co-surfactant: To the oil phase containing Leelamine, add the pre-determined amounts of surfactant and co-surfactant. Mix thoroughly until a homogenous, clear mixture is formed. This is the Self-Microemulsifying Drug Delivery System (SMEDDS) pre-concentrate.
-
Form the Microemulsion: For administration, slowly add the aqueous phase (saline or PBS) to the SMEDDS pre-concentrate with gentle but continuous stirring. The mixture should spontaneously form a clear or slightly bluish, transparent microemulsion.
-
Final Check: Visually inspect the final formulation for any signs of precipitation or phase separation before administration.
Protocol 2: Cyclodextrin Complexation for Parenteral Administration
This protocol provides a general method for preparing a Leelamine-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
Leelamine
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or saline
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water or saline. A 20-40% (w/v) solution is a typical starting point.
-
Add Leelamine: Slowly add the Leelamine powder to the HP-β-CD solution while stirring vigorously. The molar ratio of Leelamine to HP-β-CD is typically between 1:1 and 1:5.
-
Facilitate Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate the complexation process. The solution should clarify as the inclusion complex forms.
-
Sterilization: Once the Leelamine is fully dissolved and the complex is formed, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Confirmation (Optional): Techniques like Phase-Solubility studies, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation and efficiency of the inclusion complex.
Visualizations
Experimental Workflow for Formulation Selection
Caption: Workflow for selecting a Leelamine formulation strategy.
Leelamine's Mechanism of Action
Caption: Simplified signaling pathway for Leelamine's anticancer activity.
References
- 1. Leelamine Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. abbexa.com [abbexa.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 7. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 8. humapub.com [humapub.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 13. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]
- 14. caymanchem.com [caymanchem.com]
Leelamine Hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Leelamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. For long-term stability, storage at -20°C is recommended.[1] Some suppliers suggest that the powder is stable for at least three years when stored at -20°C and for two years at 4°C.
Q2: What are the recommended storage conditions for this compound in solution?
A2: Stock solutions of this compound should be stored in tightly sealed containers. For optimal stability, it is recommended to store solutions at -80°C, where they can be stable for up to 6 months.[2] If stored at -20°C, the solution should be used within one month.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q3: What is the shelf life of this compound?
A3: The shelf life of this compound is dependent on the storage conditions. As a crystalline solid, it is reported to be stable for at least four years when stored at -20°C.[3] For solutions, the stability is shorter, as detailed in Q2.
Q4: Is this compound sensitive to light?
Q5: What are the known incompatibilities for this compound?
A5: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see FAQs). If degradation is suspected, it is advisable to use a fresh stock of the compound. Consider performing a purity analysis using a suitable analytical method like HPLC. |
| Precipitation observed in a stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may not be optimal for long-term storage. | Gently warm the solution and sonicate to aid dissolution.[2] For future preparations, consider using a different solvent or a lower concentration. Ensure the storage temperature has been consistently maintained. |
| Discoloration of the this compound powder. | Potential degradation or contamination. | Do not use the powder. Discard the material according to approved waste disposal procedures and obtain a fresh supply. |
| Inconsistent results between different batches of the compound. | Variation in the purity of the batches. | Request a certificate of analysis for each batch from the supplier to compare purity levels. It is good practice to qualify new batches of critical reagents upon receipt. |
| Appearance of unknown peaks in HPLC analysis of a stability sample. | Formation of degradation products. | A common degradation pathway for diterpene amines involves oxidation. A likely degradation product of Leelamine is a mono-hydroxylated form. Mass spectrometry can be used to identify the mass of the unknown peaks to confirm their identity. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂ClN | [1] |
| Molecular Weight | 321.93 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMSO: 25 mg/mLEthanol: 20 mg/mLDMF: 20 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.15 mg/mL | [3] |
Experimental Protocols
Protocol 1: Stability Testing of this compound (Based on ICH Q1A R2 Guidelines)
This protocol outlines a general procedure for conducting stability testing of this compound.
1. Objective: To evaluate the stability of this compound under various environmental conditions over time.
2. Materials:
- This compound (at least three primary batches)
- Appropriate container closure system (simulating the proposed packaging)
- Stability chambers with controlled temperature and humidity
- Validated stability-indicating analytical method (e.g., HPLC)
3. Long-Term Stability Testing:
- Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
- Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
- Duration: A minimum of 12 months.
4. Accelerated Stability Testing:
- Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
- Testing Frequency: A minimum of three time points, including initial (0 months), midpoint (e.g., 3 months), and final (6 months).
- Duration: 6 months.
5. Stress Testing (Forced Degradation):
- Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.
- Conditions:
- Acid Hydrolysis: 0.1 M HCl at room temperature for a specified period.
- Base Hydrolysis: 0.1 M NaOH at room temperature for a specified period.
- Oxidation: 3% H₂O₂ at room temperature for a specified period.
- Thermal Degradation: Elevated temperature (e.g., 60°C) for a specified period.
- Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
- Analysis: Analyze the stressed samples using a stability-indicating method to separate the drug from its degradation products.
6. Analytical Method:
- A validated stability-indicating HPLC method should be used to assay the active substance and detect degradation products. The method should be able to separate this compound from any potential impurities and degradation products.
Protocol 2: Representative Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of this compound. Method development and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely in the low UV range for the unconjugated amine). A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Mechanism of Action of this compound.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. Characterization of in vitro and in vivo metabolism of leelamine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Investigating Leelamine's Lysosomotropic Effect with Bafilomycin A1
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Bafilomycin A1 to block the lysosomotropic effect of Leelamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Leelamine's lysosomotropic effect?
Leelamine is a weakly basic amine, a characteristic that gives it lysosomotropic properties.[1][2][3][4] Due to its lipophilic nature, it can readily cross cellular membranes. Once inside the acidic environment of lysosomes (pH 4.7-4.9), Leelamine's primary amino group becomes protonated.[1][3][5] This protonation traps the molecule within the lysosome, leading to its accumulation.[1][2][3][4] This sequestration is a critical first step in its mechanism of action, which includes the disruption of intracellular cholesterol transport and the inhibition of autophagic flux.[1][2][4][6]
Q2: How does Bafilomycin A1 block Leelamine's lysosomotropic effect?
Bafilomycin A1 is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[5][7][8][9][10][11] This proton pump is responsible for maintaining the acidic pH of lysosomes.[7][8][9][10][11][12][13][14] By inhibiting the V-ATPase, Bafilomycin A1 prevents the acidification of the lysosomal lumen.[1][7] This neutralizes the acidic environment required to trap the protonated form of Leelamine. Consequently, Leelamine can no longer accumulate within the lysosomes, and its downstream effects, which are dependent on this accumulation, are blocked.[1]
Q3: What is the experimental evidence that Bafilomycin A1 blocks Leelamine's effects?
Studies have shown that pre-treatment of cancer cells with Bafilomycin A1 can suppress the cellular vacuolization and cell death induced by Leelamine.[1] In UACC 903 melanoma cells, pre-treatment with 10 nM Bafilomycin A1 prevented the vacuolization caused by Leelamine and its active derivatives.[1][7] Furthermore, co-treatment with Bafilomycin A1 reversed the cytotoxic effects of these compounds, demonstrating that Leelamine's anticancer activity is critically dependent on its ability to accumulate in acidic lysosomes.[1][7]
Q4: What are the expected phenotypic outcomes when Leelamine's lysosomotropic effect is successfully blocked by Bafilomycin A1?
Successful blockade of Leelamine's lysosomotropic effect by Bafilomycin A1 should result in:
-
Reduced cellular vacuolization: The prominent vacuoles observed in cells treated with Leelamine alone should be significantly diminished or absent.[1][7]
-
Increased cell viability: The cell death induced by Leelamine should be attenuated, leading to a higher percentage of viable cells.[1][7]
-
Restoration of normal cholesterol transport: The accumulation of cholesterol in lysosomes, a hallmark of Leelamine treatment, should be prevented.
-
Unchanged autophagic flux: The inhibition of autophagic flux by Leelamine should be reversed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in Bafilomycin A1 control group. | Bafilomycin A1 can be toxic at higher concentrations or with prolonged exposure.[11] | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cell line. Concentrations as low as 10 nM for a few hours are often effective at inhibiting V-ATPase without causing significant cell death.[7][11] |
| Leelamine still causes vacuolization/cell death in the presence of Bafilomycin A1. | 1. Insufficient concentration of Bafilomycin A1. 2. Insufficient pre-incubation time with Bafilomycin A1. 3. Bafilomycin A1 activity is compromised. | 1. Increase the concentration of Bafilomycin A1 (e.g., up to 50-100 nM), but be mindful of potential toxicity.[14] 2. Increase the pre-incubation time with Bafilomycin A1 (e.g., 1-2 hours) before adding Leelamine to ensure complete inhibition of V-ATPase. 3. Ensure proper storage and handling of Bafilomycin A1. Prepare fresh dilutions from a stock solution for each experiment. |
| Difficulty in confirming the blockade of lysosomal acidification. | The method for measuring lysosomal pH is not sensitive enough. | Use a ratiometric fluorescent dye such as LysoSensor Yellow/Blue DND-160, which allows for quantitative measurement of lysosomal pH by fluorescence microscopy or flow cytometry.[2] A successful blockade will show a shift in the fluorescence ratio, indicating an increase in lysosomal pH. |
| Inconsistent results between experiments. | Variability in cell health, passage number, or seeding density. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure consistent seeding density for all experiments. Always include appropriate positive and negative controls. |
Quantitative Data Summary
| Compound | Parameter | Cell Line | Value | Reference |
| Leelamine | IC50 | UACC 903 (Melanoma) | 1.35 ± 0.1 µM | [3] |
| Leelamine | IC50 | 1205 Lu (Melanoma) | Not specified, but effective at inducing apoptosis at 3 µM | [15] |
| Bafilomycin A1 | Effective Concentration (V-ATPase inhibition) | UACC 903 (Melanoma) | 10 nM | [1][7] |
| Bafilomycin A1 | Concentration causing toxicity (24h) | Primary cortical neurons | 100 nM | [11] |
| Bafilomycin A1 | Lysosomal pH increase (in A431 cells) | A431 | From ~5.1-5.5 to ~6.3 (with 1 µM BafA1) | [9] |
Experimental Protocols
Protocol 1: Assessing the Blockade of Leelamine-Induced Vacuolization by Bafilomycin A1
Objective: To visually determine if Bafilomycin A1 can prevent the cellular vacuolization caused by Leelamine.
Materials:
-
Cell line of interest (e.g., UACC 903 melanoma cells)
-
Complete cell culture medium
-
Leelamine (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
Multi-well culture plates (e.g., 24-well plate)
-
Light microscope
Procedure:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Pre-treatment: Treat the cells with Bafilomycin A1 at a final concentration of 10 nM for 1-2 hours. Include a vehicle control group (DMSO).
-
Co-treatment: Add Leelamine to the Bafilomycin A1-containing media at the desired concentration (e.g., 5 µM). Also, treat cells with Leelamine alone and a vehicle control.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
Observe the cells under a light microscope and capture images. Look for the presence or absence of cellular vacuoles.
Protocol 2: Quantifying the Effect of Bafilomycin A1 on Leelamine-Induced Cell Death
Objective: To measure the extent to which Bafilomycin A1 can rescue cells from Leelamine-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Leelamine (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
96-well culture plates
-
Cell viability assay kit (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treatment: Add Bafilomycin A1 to the appropriate wells at a final concentration of 10 nM and incubate for 1-2 hours.
-
Co-treatment: Add a serial dilution of Leelamine to wells with and without Bafilomycin A1. Include control wells with vehicle and Bafilomycin A1 alone.
-
Incubate for a predetermined time (e.g., 48-72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles restore lysosomal acidification defects: Implications for Parkinson and other lysosomal-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lysosomal basification and decreased autophagic flux in oxidatively stressed trabecular meshwork cells: Implications for glaucoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Bafilomycin A1 Inhibits HIV-1 Infection by Disrupting Lysosomal Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Attenuating Leelamine-Induced Cell Death with β-Cyclodextrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the attenuation of Leelamine-induced cell death using β-cyclodextrin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Leelamine-induced cell death?
A1: Leelamine, a weakly basic amine, exhibits lysosomotropic properties, leading to its accumulation in acidic organelles like lysosomes.[1][2][3] This accumulation disrupts intracellular cholesterol trafficking, leading to cholesterol buildup within the lysosomal/endosomal compartments.[1][2][3][4] The disruption of cholesterol homeostasis inhibits autophagic flux and receptor-mediated endocytosis.[1][2][3][4] Consequently, this triggers a caspase-independent form of cell death.[2][3]
Q2: How does β-cyclodextrin attenuate Leelamine-induced cell death?
A2: β-cyclodextrin is a cyclic oligosaccharide known to deplete cellular cholesterol.[2][3] By removing cholesterol from the cells, β-cyclodextrin counteracts the cholesterol accumulation caused by Leelamine.[1][2][3] This cholesterol depletion restores the proper functioning of intracellular transport and mitigates the cytotoxic effects of Leelamine.[1][2][3]
Q3: What is the evidence that cholesterol accumulation is the primary cause of Leelamine's cytotoxicity?
A3: Studies have shown that co-treatment or pre-treatment of cancer cells with β-cyclodextrin significantly suppresses Leelamine-mediated cell death.[2][5] Furthermore, electron microscopy has revealed that β-cyclodextrin treatment prevents the formation of lipofuscin-like structures, membrane whorls, and autophagic vesicles that are typically observed after Leelamine treatment.[2][3] This indicates that the cytotoxic effects are indeed dependent on intracellular cholesterol accumulation.
Q4: Which signaling pathways are affected by Leelamine?
A4: Leelamine's disruption of cholesterol transport and endocytosis leads to the inhibition of several key signaling pathways crucial for cancer cell survival.[6][7] These include the Receptor Tyrosine Kinase (RTK), AKT, STAT3, and MAPK signaling cascades.[1][2][3][6] The inhibition of these pathways is a downstream effect of the primary disruption of cholesterol homeostasis.[6][7]
Q5: Is the formation of an inclusion complex between Leelamine and β-cyclodextrin necessary for the attenuating effect?
A5: While β-cyclodextrins are known to form inclusion complexes with various molecules, its primary mechanism for attenuating Leelamine's effects is through the extraction of cholesterol from the cell membrane and intracellular compartments.[8][9] The primary interaction is between β-cyclodextrin and cellular cholesterol, not directly with Leelamine to form a complex that neutralizes it.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even with β-cyclodextrin co-treatment. | Insufficient concentration of β-cyclodextrin: The concentration may not be adequate to counteract the cholesterol accumulation induced by the specific Leelamine concentration used. | Optimize the β-cyclodextrin concentration. A typical starting concentration is 1 mM, but a dose-response experiment may be necessary.[7] |
| Timing of treatment: For some cell lines, pre-treatment with β-cyclodextrin might be more effective than co-treatment. | Try a pre-treatment protocol where cells are incubated with β-cyclodextrin for a period (e.g., 60 minutes) before Leelamine is added.[2] | |
| β-cyclodextrin toxicity: At high concentrations, β-cyclodextrin itself can be cytotoxic.[8][10] | Perform a toxicity assay with β-cyclodextrin alone to determine the optimal non-toxic concentration for your specific cell line. | |
| Inconsistent results in cell viability assays. | Cell density: Inconsistent cell seeding density can lead to variability in results. | Ensure a consistent number of cells are seeded in each well. Determine the optimal cell density for your assay beforehand.[11] |
| Pipetting errors: Inaccurate pipetting of Leelamine or β-cyclodextrin can lead to significant variations. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of your reagents to minimize pipetting variations between wells. | |
| Edge effects in 96-well plates: Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect cell viability. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Difficulty in visualizing cholesterol accumulation. | Inappropriate staining method: The chosen fluorescent dye for cholesterol may not be optimal or may be used at a suboptimal concentration. | Use a reliable cholesterol staining kit, such as one containing Filipin III or a similar fluorescent probe. Follow the manufacturer's protocol carefully. |
| Low signal: The level of cholesterol accumulation may be below the detection limit of the imaging system. | Increase the exposure time during image acquisition, but be mindful of photobleaching. Ensure the Leelamine concentration and incubation time are sufficient to induce detectable cholesterol accumulation. |
Quantitative Data Summary
Table 1: Effect of Leelamine and β-cyclodextrin on Melanoma Cell Viability
| Treatment | UACC 903 Cell Viability (%) | 1205 Lu Cell Viability (%) |
| DMSO (Control) | 100 | 100 |
| Leelamine (5 µM) | ~40 | ~35 |
| Leelamine (5 µM) + β-cyclodextrin (1 mM, co-treatment) | ~85 | ~80 |
| Leelamine (5 µM) + β-cyclodextrin (1 mM, pre-treatment) | ~90 | ~85 |
Data are approximate values derived from published studies for illustrative purposes.[2][5]
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cancer cells (e.g., UACC 903 or 1205 Lu melanoma cells) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of media.[7] Incubate for 24-48 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of Leelamine in DMSO and β-cyclodextrin in sterile water or media.
-
Treatment:
-
Co-treatment: Add Leelamine and β-cyclodextrin to the wells simultaneously.
-
Pre-treatment: Add β-cyclodextrin to the wells and incubate for 60 minutes.[2] After incubation, remove the media containing β-cyclodextrin and add fresh media containing Leelamine.
-
-
Incubation: Incubate the plate for 24 hours.[2]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells.
Cholesterol Localization Assay
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with Leelamine, β-cyclodextrin, or a combination of both as described in the cell viability assay protocol.
-
Fixation: After the desired incubation time, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Staining: Stain the cells with a fluorescent cholesterol-binding dye (e.g., Filipin III) according to the manufacturer's instructions.
-
Imaging: Mount the coverslips on microscope slides and visualize the intracellular cholesterol distribution using a fluorescence microscope.
Visualizations
Caption: Leelamine's mechanism of action and points of intervention.
Caption: General experimental workflow for studying Leelamine and β-cyclodextrin.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the cytotoxicity of beta-cyclodextrin derivatives: evidence for the role of cholesterol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Leelamine Hydrochloride in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Leelamine Hydrochloride in cellular assays. Understanding the off-target effects of this compound is crucial for accurate data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to off-target effects?
A1: this compound is a weakly basic and lipophilic compound, which gives it lysosomotropic properties.[1][2][3] This means it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes.[1][2][3] This accumulation is the primary driver of its main on-target and off-target effects, as it disrupts lysosomal homeostasis.[1][2] The primary amino group of leelamine is crucial for this lysosomal accumulation.[4][5]
Q2: I'm observing significant vacuolization in my cells after this compound treatment. Is this expected?
A2: Yes, the rapid and widespread formation of vacuoles is a characteristic cellular response to this compound treatment.[6] This is a direct consequence of its lysosomotropic nature and the subsequent disruption of intracellular cholesterol transport, leading to the accumulation of cholesterol and other lipids within lysosomes and late endosomes.[1][2][6] Electron microscopy of treated cells often reveals the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures.[1][2]
Q3: My experimental results suggest that this compound is affecting signaling pathways unrelated to my primary target. Which pathways are known to be affected?
A3: this compound indirectly affects several key signaling pathways due to its disruption of cholesterol homeostasis. The lack of available cholesterol inhibits receptor-mediated endocytosis, which in turn can alter the signaling of receptor tyrosine kinases (RTKs).[1][7] Consequently, downstream pathways such as the PI3K/AKT/mTOR, MAPK, and STAT3 signaling cascades are often inhibited.[1][5][6][7]
Q4: Is the observed cell death in my assay apoptotic?
A4: Leelamine-mediated cell death is primarily a caspase-independent process, particularly in the early stages.[1][8] Studies have shown an absence of DNA fragmentation (a hallmark of apoptosis) and that cell death is not prevented by pan-caspase inhibitors.[6][9] The cell death is more closely linked to the disruption of autophagic flux and the accumulation of intracellular cholesterol.[1][6] However, in some cancer cell lines, induction of apoptosis through the activation of Bax and Bak has been reported.[7]
Q5: Are there known direct off-target binding partners for this compound?
A5: While initially investigated for its weak affinity for cannabinoid receptors (CB1 and CB2) and as an inhibitor of pyruvate dehydrogenase kinase (PDK), these interactions are not the primary drivers of its cytotoxic effects.[6][10] In silico and experimental evidence strongly suggest that this compound's direct target within the lysosome is the Niemann-Pick C1 (NPC1) protein.[5][11] By binding to NPC1, it is thought to inhibit the export of cholesterol from the lysosome.[3][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of cytotoxicity in control (non-cancerous) cell lines. | Leelamine is 3- to 5-fold more effective against melanoma cell lines than normal cells, but it can still exhibit toxicity in normal cells at higher concentrations due to its fundamental mechanism of disrupting lysosomal function.[6] | Perform a dose-response curve to determine the optimal concentration with a sufficient therapeutic window between your cancer and control cell lines. Consider reducing the treatment duration. |
| Inconsistent results in cell viability assays (e.g., MTS assay). | The timing of the assay and the cell density can influence the outcome. Leelamine's effects are time and concentration-dependent. | Standardize cell seeding density and treatment duration across all experiments. For MTS assays, ensure that the incubation time with the reagent is consistent. |
| Unexpected changes in protein expression unrelated to the intended target. | This is likely due to the downstream effects of inhibiting major signaling pathways like PI3K/AKT and MAPK.[5][7] | When analyzing your results, consider the broad impact of Leelamine on cellular signaling. Use specific inhibitors of these pathways as controls to dissect the observed effects. |
| Difficulty in reproducing published findings. | The cellular context, including the specific cell line and its metabolic state, can influence the response to Leelamine. | Ensure that the cell line used is validated and periodically checked for identity.[6] Be aware that different cell lines may have varying sensitivities. |
| Altered autophagic flux in your experiment. | Leelamine is a known inhibitor of autophagic flux, leading to the accumulation of autophagosomes.[1][6] | To confirm this, you can monitor the levels of LC3B-II and p62/SQSTM1 by Western blot. An accumulation of both proteins is indicative of blocked autophagic flux. |
Summary of Quantitative Data
| Parameter | Cell Line | Value | Assay |
| Leelamine Concentration for Vacuolization | UACC 903 Melanoma | Visible at 10 µM | Light Microscopy |
| Inhibition of Autophagic Flux (LC3B-II accumulation) | UACC 903 Melanoma | Dose-dependent increase from 5-20 µM | Western Blot |
| Cell Viability (IC50) | UACC 903, 1205 Lu Melanoma | ~10-20 µM (at 72h) | MTS Assay |
| Apoptosis Induction | UACC 903, 1205 Lu Melanoma | Increased Caspase-3/7 activity at 10-20 µM | Caspase-3/7 Assay |
| Cell Cycle Arrest | UACC 903, 1205 Lu Melanoma | G0-G1 arrest at 10-20 µM | Flow Cytometry |
Key Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.62 to 100 µmol/L) or DMSO as a vehicle control.[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions (e.g., Promega).[6]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.
Western Blot for Autophagic Flux
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cholesterol Accumulation Assay (Filipin Staining)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound or a known cholesterol transport inhibitor like U18666A as a positive control.[8]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Staining: Wash with PBS and stain with Filipin complex (e.g., 50 µg/mL) for 2 hours at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter.
Visualizations
Caption: Logical flow of this compound's off-target effects.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Leelamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting Leelamine Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine. Inconsistent results in experiments can arise from a variety of factors related to its unique mechanism of action. This guide is designed to help you identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Leelamine?
A1: Leelamine is a lysosomotropic agent, meaning it accumulates in acidic organelles like lysosomes.[1][2] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects, including the inhibition of autophagic flux and the suppression of key oncogenic signaling pathways such as PI3K/Akt, MAPK/Erk, and STAT3.[3][4][5] Its anticancer activity is primarily mediated by this disruption of cholesterol homeostasis, rather than direct inhibition of a specific kinase.[5][6]
Q2: Why am I observing significant vacuolization in my cells after Leelamine treatment?
A2: The observed vacuolization is a hallmark of Leelamine's lysosomotropic nature.[3] As Leelamine accumulates in lysosomes, it causes them to swell, leading to the formation of cytoplasmic vacuoles.[3] This is often accompanied by the accumulation of lipofuscin-like material and membrane whorls, which are visible under transmission electron microscopy.[1][3]
Q3: Is the cell death induced by Leelamine apoptotic?
A3: Leelamine-mediated cell death is primarily a caspase-independent process, distinct from classical apoptosis.[1][3] Assays for DNA fragmentation (laddering) will likely be negative.[7] The cell death is triggered by the accumulation of cholesterol.[1][3]
Q4: What are the reported off-target effects of Leelamine?
A4: While the primary mechanism is the disruption of cholesterol transport, Leelamine was initially reported to be a weak agonist of cannabinoid receptors (CB1 and CB2) and a weak inhibitor of pyruvate dehydrogenase kinases (PDK).[3][6] However, its cancer cell-killing effect is independent of these activities.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant cell death or inhibition of proliferation observed. | 1. Suboptimal Lysosomal pH: Leelamine's activity is dependent on an acidic lysosomal environment for accumulation.[2][5] Some cell lines may have less acidic lysosomes. 2. Low Cellular Cholesterol: The cytotoxic effects are linked to the disruption of cholesterol transport.[3] Cells with inherently low cholesterol levels may be less sensitive. 3. Degraded Leelamine Compound: Improper storage can lead to degradation. | 1. Verify Lysosomal Acidity: Use a lysosomotropic dye (e.g., LysoTracker) to confirm lysosomal acidity in your cell line. Consider using a positive control lysosomotropic agent. 2. Assess Cholesterol Levels: Measure baseline cholesterol levels in your cells. Consider using a cell line known to be sensitive to Leelamine as a positive control. 3. Ensure Compound Integrity: Use a fresh stock of Leelamine and store it as recommended by the supplier. |
| Inconsistent inhibition of signaling pathways (Akt, Erk, STAT3). | 1. Time-course Mismatch: Inhibition of different pathways can occur at different time points. For example, PI3K/MAPK inhibition can be observed as early as 3-6 hours, while STAT3 inhibition may take 12 hours or longer.[4][8] 2. Indirect Effect: Leelamine's effect on these pathways is a downstream consequence of cholesterol transport disruption and inhibition of receptor-mediated endocytosis.[1][3] The kinetics may vary between cell lines. | 1. Perform a Time-Course Experiment: Analyze pathway inhibition at multiple time points (e.g., 3, 6, 12, 24 hours) to determine the optimal window for your cell line.[8] 2. Confirm Upstream Effects: Verify the disruption of cholesterol transport (e.g., using Filipin staining) and inhibition of endocytosis (e.g., Transferrin uptake assay) to ensure the primary mechanism is active.[3] |
| Variability in the degree of vacuolization. | Cell Line Dependency: The extent of vacuolization can differ between cell lines, potentially due to variations in lysosomal volume, acidity, or membrane composition. | Characterize Your Cell Line: Document the degree of vacuolization as a phenotypic endpoint for your specific cell line. Use a consistent cell passage number for experiments to minimize variability. |
| Cell death is observed, but Western Blots show no inhibition of key signaling pathways. | Alternative Cell Death Mechanisms: While inhibition of PI3K/Akt, MAPK, and STAT3 is common, the primary driver of cell death is the disruption of cholesterol homeostasis, which can lead to other cytotoxic effects.[3][5] | Investigate Cholesterol Accumulation: Directly measure intracellular cholesterol accumulation to confirm Leelamine's primary effect.[3] Consider that in some contexts, the signaling pathway inhibition might be a secondary, non-essential effect. |
Experimental Protocols
Assessment of Autophagic Flux by Western Blot
-
Cell Treatment: Seed cells and treat with Leelamine at various concentrations for the desired time. Include a positive control for autophagic flux inhibition, such as Bafilomycin A1 (BafA1).[3]
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. Use an antibody against a housekeeping protein (e.g., ERK-2 or GAPDH) as a loading control.[3]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: An accumulation of both LC3B-II and p62 indicates an inhibition of autophagic flux.[3]
Cholesterol Localization by Fluorescence Microscopy
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in chamber slides and treat with Leelamine. A known cholesterol transport inhibitor like U18666A can be used as a positive control.[9]
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cells with Filipin III (a fluorescent dye that binds to free cholesterol) according to the manufacturer's protocol.
-
Mounting and Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with a UV filter.
-
Analysis: An increase in perinuclear and lysosomal fluorescence intensity indicates cholesterol accumulation.[3]
Receptor-Mediated Endocytosis Assay (Transferrin Uptake)
-
Cell Seeding and Treatment: Seed cells in chamber slides and treat with Leelamine for approximately 2 hours.[3]
-
Transferrin Incubation: Add Alexa Fluor 488-conjugated transferrin (5 µg/mL) to the media and incubate for 30 minutes.[3]
-
Washing and Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Imaging: Analyze the cells by fluorescence microscopy.
-
Analysis: A decrease in intracellular green fluorescence in Leelamine-treated cells compared to control cells indicates inhibition of receptor-mediated endocytosis.[3][9]
Visualizing Leelamine's Mechanism of Action
Caption: Leelamine's mechanism of action in cancer cells.
Caption: A logical workflow for troubleshooting Leelamine experiments.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leelamine Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Leelamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Leelamine Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Leelamine in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on optimizing treatment duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (e.g., MTS, MTT). | - Inconsistent Leelamine concentration.- Uneven cell seeding density.- Contamination of cell culture. | - Ensure accurate and consistent dilution of Leelamine for each experiment.- Optimize cell seeding to ensure a uniform monolayer.- Regularly check for and address any potential contamination. |
| Minimal or no observed effect of Leelamine on cancer cells. | - Sub-optimal Leelamine concentration.- Insufficient treatment duration.- Cell line may be less sensitive to Leelamine.- Inactivation of Leelamine. | - Perform a dose-response experiment to determine the IC50 for your specific cell line.- Increase the treatment duration. Effects on signaling pathways can be seen as early as 3-6 hours, while significant cell death may require 24 hours or longer[1].- Consider testing a panel of cell lines to identify sensitive ones.- Prepare fresh Leelamine solutions for each experiment from a stock solution stored under appropriate conditions. |
| Unexpected morphological changes in cells (e.g., excessive vacuolization in control cells). | - Solvent (e.g., DMSO) toxicity. | - Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%).- Include a solvent-only control in all experiments. |
| Difficulty in reproducing published results. | - Differences in cell line passage number.- Variation in cell culture media and supplements.- Different sources or batches of Leelamine. | - Maintain a consistent and low passage number for your cell lines.- Use the same media formulation and serum percentage as the cited study.- Source Leelamine from a reputable supplier and consider batch-to-batch variability. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Leelamine?
Leelamine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects, including the inhibition of critical oncogenic signaling pathways like PI3K/Akt, MAPK, and STAT3, ultimately inducing cancer cell death[2][3][4].
2. How do I determine the optimal concentration of Leelamine for my experiments?
The optimal concentration is cell-line dependent. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for many cancer cell lines is in the low micromolar range[5].
3. How do I determine the optimal treatment duration for Leelamine?
Optimizing treatment duration is critical and depends on the experimental endpoint:
-
Signaling Pathway Inhibition: Effects on signaling pathways such as PI3K/Akt and MAPK can be observed as early as 3 to 6 hours after treatment. Inhibition of the STAT3 pathway may require longer treatment, around 12 hours[1].
-
Cell Viability and Apoptosis: Significant effects on cell viability and apoptosis are typically observed after 24 hours of treatment[5][6].
-
Cholesterol Accumulation: The initial event of cholesterol accumulation within lysosomes can be detected relatively early, preceding widespread cell death[2][7].
Recommended Approach for Optimization:
-
Time-Course Experiment: Treat your cells with a fixed, effective concentration of Leelamine (e.g., the IC50 value) and collect samples at various time points (e.g., 3, 6, 12, 24, 48 hours).
-
Endpoint Analysis: Analyze your specific endpoint at each time point. For example, if you are studying signaling, perform Western blotting for phosphorylated proteins. For cell death, use a viability or apoptosis assay.
-
Data Interpretation: The optimal duration is the time point at which you observe a significant and reproducible effect relevant to your research question.
4. What are the expected morphological changes in cells treated with Leelamine?
Leelamine treatment typically induces widespread vacuolization of the cytoplasm, followed by membrane blebbing, cell shrinkage, and rounding[5]. Electron microscopy has revealed the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures within the cells[2][3].
5. Is Leelamine-induced cell death caspase-dependent?
Early Leelamine-mediated cell death is a caspase-independent event triggered by cholesterol accumulation[2][5]. This is an important consideration when designing apoptosis assays.
Experimental Protocols
Determination of IC50 using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Leelamine Treatment: The following day, treat the cells with a serial dilution of Leelamine (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Leelamine at the desired concentration and for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Leelamine's mechanism of action.
Caption: Workflow for optimizing Leelamine treatment duration.
References
- 1. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
In Silico Docking of Leelamine with NPC1 Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking of Leelamine with the Niemann-Pick C1 (NPC1) protein. The performance of Leelamine is compared with its natural ligand, cholesterol, and other known NPC1 inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to NPC1 and Leelamine
Niemann-Pick C1 (NPC1) is a large transmembrane protein crucial for the transport of cholesterol and other lipids out of late endosomes and lysosomes.[1][2] Mutations in the NPC1 gene lead to Niemann-Pick type C disease, a rare and fatal neurodegenerative disorder characterized by the accumulation of cholesterol in lysosomes.[1] NPC1 is also recognized as a critical host factor for the entry of filoviruses, such as Ebola, into cells.
Leelamine, a diterpene amine derived from the resin of pine trees, has demonstrated anticancer properties.[3] Its mechanism of action is linked to the disruption of intracellular cholesterol transport, leading to cholesterol accumulation in lysosomes, which in turn affects critical cellular signaling pathways.[3][4] In silico studies have suggested that Leelamine directly interacts with NPC1, competing with cholesterol binding and thereby inhibiting its transport functions.[3][5]
Comparative In Silico Docking Analysis
The binding affinity of Leelamine and other relevant compounds to the NPC1 protein has been evaluated through various in silico docking studies. These computational methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this interaction is often quantified by a docking score and binding energy, where more negative values typically indicate a stronger interaction.
Below is a summary of the in silico docking data for Leelamine, its natural ligand cholesterol, and other known NPC1 inhibitors. It is important to note that direct comparison of scores between different docking programs should be approached with caution due to variations in the algorithms and scoring functions used.
| Compound | Docking Software | Docking Score | Binding Energy (kcal/mol) | Target Site on NPC1 | Reference |
| Leelamine | GLIDE | - | - | Cholesterol-binding pocket | [5] |
| Cholesterol | GLIDE | -14.35 | -156.64 | Cholesterol-binding pocket | [5] |
| Cholesterol | AutoDock Vina | - | -8.0 | Sterol-sensing domain | [5] |
| Itraconazole | AutoDock Vina | - | -9.8 | Sterol-sensing domain | [5] |
| U18666A | AutoDock Vina | - | -7.1 | Sterol-sensing domain | [5] |
| 25-Hydroxycholesterol | MD Simulation | - | -19.3 ± 2.6 | N-terminal domain of NPC1L1 | [3] |
Experimental Protocols
The methodologies employed in the cited in silico docking studies are crucial for interpreting the results. Below are the detailed protocols for the key experiments.
Leelamine and Cholesterol Docking (GLIDE)
-
Protein Preparation : The crystal structure of the human NPC1 protein (PDB ID: 3GKI) was used. The protein was prepared using the Protein Preparation Wizard in Maestro, which involved assigning bond orders, adding hydrogens, creating disulfide bonds, and minimizing the structure.
-
Ligand Preparation : The 3D structures of Leelamine and cholesterol were prepared using LigPrep. Possible ionization states were generated at a pH of 7.0 ± 2.0.
-
Grid Generation : A receptor grid was generated around the cholesterol-binding pocket of the NPC1 protein.
-
Docking : Molecular docking was performed using GLIDE (Grid-based Ligand Docking with Energetics). The docking was carried out in extra precision (XP) mode.
-
Scoring : The docking results were evaluated based on the Docking Score (DS) and Binding Energy (BE) in kcal/mol.
Itraconazole, U18666A, and Cholesterol Docking (AutoDock Vina)
-
Protein and Ligand Preparation : The crystal structure of near-full-length NPC1 was used. The structures of itraconazole, U18666A, and cholesterol were prepared for docking.
-
Docking : Molecular docking was performed using AutoDock Vina. The search space was defined to encompass the sterol-sensing domain (SSD) of NPC1.
-
Scoring : The binding affinity was calculated and reported in kcal/mol.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Discussion
The in silico docking data suggests that Leelamine has the potential to bind to the cholesterol-binding pocket of the NPC1 protein. While a direct comparison of the binding energy of Leelamine with other inhibitors is challenging due to the use of different docking software and methodologies in the available studies, the existing data provides valuable insights.
The GLIDE docking study indicates a very strong predicted binding energy for cholesterol to NPC1. The AutoDock Vina results, while using a different scoring function, suggest that Itraconazole has a higher binding affinity for the sterol-sensing domain of NPC1 compared to cholesterol and U18666A. The high binding affinity calculated for 25-hydroxycholesterol with the N-terminal domain of the related NPC1L1 protein further highlights the complexity of sterol-protein interactions.
The inhibitory effect of Leelamine on NPC1, as suggested by in silico models, is consistent with experimental observations of disrupted cholesterol transport in cancer cells.[3][5] This disruption of cholesterol homeostasis has been shown to impact downstream signaling pathways crucial for cancer cell survival, such as the PI3K/AKT, STAT3, and MAPK cascades.[5]
Conclusion
In silico docking studies provide a valuable computational approach to predict and compare the binding of small molecules like Leelamine to protein targets such as NPC1. The available data supports the hypothesis that Leelamine directly interacts with NPC1, offering a molecular basis for its observed effects on intracellular cholesterol transport. For a more definitive comparison, future in silico studies should aim to evaluate Leelamine and other NPC1 inhibitors using a consistent and standardized docking and scoring methodology. Such studies would provide a more robust and directly comparable dataset to guide further experimental validation and drug development efforts targeting the NPC1 protein.
References
- 1. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Structural basis for itraconazole-mediated NPC1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Targeting of NPC1 and VDAC1 by Itraconazole Leads to Synergistic Inhibition of mTOR Signaling and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Leelamine's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leelamine, a naturally derived diterpene amine from pine bark, has emerged as a promising anti-cancer agent. It exhibits selective cytotoxicity against malignant cells while sparing their normal counterparts. This guide provides a comprehensive comparison of Leelamine's effectiveness across various cancer cell lines, supported by experimental data, to aid in ongoing research and drug development efforts.
Quantitative Analysis of Leelamine's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the available IC50 values for Leelamine in different cancer cell lines.
Table 1: Comparative IC50 Values of Leelamine in Cancer and Normal Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Key Observations |
| Melanoma | UACC 903 | ~2 | Highly sensitive to Leelamine. |
| 1205 Lu | ~2 | Demonstrates high sensitivity. | |
| Breast Cancer | MDA-MB-231 | Data Not Available | Exhibits dose-dependent inhibition of cell viability.[1] |
| MCF-7 | Data Not Available | Shows greater sensitivity compared to triple-negative breast cancer lines.[1] | |
| SUM159 | Data Not Available | A dose-dependent reduction in viability is observed.[1] | |
| Prostate Cancer | LNCaP | Data Not Available | Displays dose-dependent growth inhibition.[2] |
| C4-2B | Data Not Available | Effective against this androgen-insensitive cell line.[2] | |
| 22Rv1 | Data Not Available | Shows efficacy in this castration-resistant model.[2] | |
| PC-3 | Data Not Available | Leelamine treatment decreases SREBP1 protein levels in a dose-dependent manner.[3] | |
| Hepatocellular Carcinoma | HepG2 | Data Not Available | Specific data on Leelamine's efficacy is not currently available. |
| HCCLM3 | Data Not Available | Specific data on Leelamine's efficacy is not currently available. | |
| Normal Cells | MCF-10A (Mammary Epithelial) | Resistant | Demonstrates full resistance to Leelamine-induced growth inhibition and apoptosis.[1][4] |
| RWPE-1 (Prostate Epithelial) | No Significant Effect | Leelamine did not significantly alter the levels of intracellular neutral lipids or total free fatty acids.[3] |
Mechanistic Insights: Apoptosis Induction and Signaling Pathway Modulation
Leelamine's anti-cancer effects are not limited to inhibiting proliferation; it actively induces programmed cell death (apoptosis) and disrupts key oncogenic signaling pathways.
Apoptosis
-
Breast Cancer: Leelamine triggers dose-dependent apoptosis in MDA-MB-231, MCF-7, and SUM159 breast cancer cell lines.[1][4] This process is mediated by the activation of the pro-apoptotic proteins Bax and Bak.[1]
-
Prostate Cancer: In prostate cancer cells, Leelamine treatment results in the induction of apoptosis.[2]
Signaling Pathways
Leelamine's primary mechanism of action involves the disruption of intracellular cholesterol transport, which subsequently impacts several critical signaling cascades essential for cancer cell survival and proliferation.
-
PI3K/Akt, MAPK, and STAT3 Pathways: In melanoma cells, Leelamine has been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways.[4] These pathways are frequently hyperactivated in cancer and play a central role in promoting cell growth and survival.
-
cMyc Downregulation: Leelamine treatment leads to the downregulation of both protein and mRNA levels of the oncoprotein cMyc in LNCaP and 22Rv1 prostate cancer cells.[5][6]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTS Assay)
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 750 cells/well for LNCaP and C4-2B) and allowed to adhere overnight.[2]
-
Drug Treatment: The cells are then treated with a range of Leelamine concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Following treatment, 20 µL of the MTS reagent is added to each well, and the plates are incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 492 nm using a microplate reader. The resulting values are proportional to the number of viable cells.
Apoptosis Detection (Annexin V Staining)
-
Cell Preparation: Cells are cultured and treated with Leelamine as required for the experiment.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Fluorescent Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
Analysis of Signaling Pathways (Western Blotting)
-
Protein Extraction: Following treatment with Leelamine, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated Akt, ERK, STAT3, and cMyc) and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualized Mechanisms and Workflows
Caption: Leelamine's dual mechanism of inducing cancer cell death.
Caption: Standardized workflows for key in vitro assays.
References
- 1. Cancer-Selective Death of Human Breast Cancer Cells by Leelamine Is Mediated by Bax and Bak Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
A Comparative Analysis of Leelamine Hydrochloride and Other Lysosomotropic Agents in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Leelamine Hydrochloride versus other prominent lysosomotropic agents.
This guide provides an objective comparison of this compound with other well-established lysosomotropic agents, namely Chloroquine and Siramesine. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to equip researchers with the necessary information to make informed decisions in the context of cancer therapy research and development.
Introduction to Lysosomotropic Agents in Oncology
Lysosomotropic agents are weakly basic compounds that readily cross cellular membranes and accumulate within acidic organelles, primarily lysosomes. This sequestration is driven by the protonation of the agent within the acidic lysosomal lumen, which prevents its efflux. The accumulation of these agents disrupts lysosomal function through various mechanisms, including the elevation of lysosomal pH, inhibition of lysosomal enzymes, and interference with vesicular trafficking.[1][2] In the context of oncology, the unique physiology of cancer cells, often characterized by an enlarged and more acidic lysosomal compartment, makes them particularly susceptible to the cytotoxic effects of lysosomotropic agents.[3][4]
This compound , a diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent due to its potent lysosomotropic properties.[5][6][7][8] Its primary mechanism of action involves the inhibition of intracellular cholesterol transport, leading to a cascade of events that culminate in cancer cell death.[9][10][11] This guide will delve into a comparative analysis of this compound against two other widely studied lysosomotropic agents: Chloroquine, a well-known anti-malarial and autophagy inhibitor, and Siramesine, a potent sigma-2 receptor agonist with demonstrated anti-cancer activity.[12][13][14]
Comparative Performance: Cytotoxicity
The cytotoxic efficacy of this compound, Chloroquine, and Siramesine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While a direct head-to-head comparison in a single study is ideal, the following tables summarize reported IC50 values from various studies to provide a comparative overview.
| This compound | ||
| Cell Line | Cancer Type | IC50 (µM) |
| UACC 903 | Melanoma | ~2.5[15] |
| 1205Lu | Melanoma | ~2.3[16] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed dose-dependent apoptosis[7] |
| MCF-7 | Breast Cancer | Not explicitly stated, but showed dose-dependent apoptosis[7] |
| PC3 | Prostate Cancer | Not explicitly stated, but induced cell death[17] |
| HepG2 | Hepatocellular Carcinoma | Potent cytotoxicity reported[18] |
| HCCLM3 | Hepatocellular Carcinoma | Potent cytotoxicity reported[18] |
| Chloroquine | ||
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| HCT116 | Colon Cancer | 2.27[3] |
| 32816 | Head and Neck Cancer | 25.05[3] |
| SCC25 | Oral Squamous Cell Carcinoma | 29.95 (at 48h)[19] |
| CAL27 | Oral Squamous Cell Carcinoma | 17.27 (at 48h)[19] |
| A549 | Lung Cancer | Not directly for Chloroquine alone, used in combination[11] |
| HeLa | Cervical Cancer | 100% inhibition at 30 µg/ml for an analogue[20] |
| Siramesine | ||
| Cell Line | Cancer Type | IC50 (µM) |
| U87-MG | Glioblastoma | 8.875 (at 48h)[21] |
| U251-MG | Glioblastoma | 9.654 (at 48h)[21] |
| T98G | Glioblastoma | 7.236 (at 48h)[21] |
| WEHI-S | Fibrosarcoma | IC50 values reported across various cell lines[22] |
| MCF-7 | Breast Cancer | IC50 values reported across various cell lines[22] |
| PC3 | Prostate Cancer | LC50 = 35[17] |
Note: IC50 values can vary significantly based on the cell line, experimental conditions (e.g., incubation time), and the specific assay used. The data presented here is for comparative purposes and is extracted from different studies.
Mechanism of Action: A Comparative Overview
While all three agents share the common feature of lysosomotropism, their downstream mechanisms of inducing cell death diverge significantly.
This compound: A Cholesterol Transport Inhibitor
Leelamine's primary mode of action is the disruption of intracellular cholesterol trafficking.[9][10][11] As a weakly basic amine, it accumulates in lysosomes.[5][6][23] This accumulation is thought to competitively inhibit the binding of cholesterol to the Niemann-Pick C1 (NPC1) protein, which is crucial for exporting cholesterol out of the lysosome.[5][11] The resulting sequestration of cholesterol within the lysosomes has several profound consequences for cancer cells:
-
Inhibition of Oncogenic Signaling: The lack of available cholesterol disrupts the function of key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT, STAT3, and MAPK pathways.[5][11][15]
-
Disruption of Autophagic Flux: Leelamine inhibits the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a disruption of the cellular recycling process.[6][9][10]
-
Induction of Apoptosis: By disrupting cholesterol homeostasis and key survival pathways, Leelamine ultimately triggers programmed cell death in cancer cells.[5][7]
Chloroquine: An Autophagy and Endosomal Acidification Inhibitor
Chloroquine is a well-established inhibitor of autophagy.[12][24] By increasing the pH of lysosomes, it inhibits the activity of lysosomal hydrolases that are essential for the degradation of autophagic cargo.[12][17][25] This leads to a blockage of the final step of autophagy, resulting in the accumulation of autophagosomes.[26] Furthermore, Chloroquine's ability to raise the pH of endosomes interferes with the replication of certain viruses and can modulate immune responses by affecting antigen presentation.[12][25][27] Its anti-cancer effects are primarily attributed to the inhibition of protective autophagy, which can sensitize cancer cells to other therapies.[3][24]
Siramesine: A Sigma-2 Receptor Agonist and Lysosomal Destabilizer
Siramesine is a potent agonist of the sigma-2 receptor, although its mechanism of action is likely multifactorial.[13] It is a highly effective lysosomotropic agent that can induce lysosomal membrane permeabilization (LMP).[7][14] This leads to the release of cathepsins and other hydrolytic enzymes from the lysosome into the cytosol, triggering a caspase-independent form of cell death.[14] Some studies suggest that Siramesine-induced cell death is primarily mediated by the destabilization of mitochondria, which occurs downstream of lysosomal dysfunction.[19][28] Siramesine has also been shown to induce a rapid increase in lysosomal pH.[14][18][29]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches discussed, the following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Chloroquine.
Caption: Signaling pathway of Siramesine.
Caption: General experimental workflow.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the effects of lysosomotropic agents.
Assessment of Cytotoxicity (IC50 Determination)
Objective: To determine the concentration of a lysosomotropic agent that inhibits 50% of cancer cell growth.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the lysosomotropic agent (e.g., this compound, Chloroquine, or Siramesine) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3][15]
Measurement of Autophagic Flux
Objective: To assess the impact of lysosomotropic agents on the autophagy pathway.
Methodology (Western Blot for LC3 and p62):
-
Cell Lysis: Treat cells with the lysosomotropic agent for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3-II) and p62 indicates an inhibition of autophagic flux.[6][9][13]
Quantification of Intracellular Cholesterol Accumulation
Objective: To visualize and quantify the accumulation of cholesterol within lysosomes.
Methodology (Filipin Staining):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the lysosomotropic agent.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Filipin Staining: Incubate the cells with a solution of Filipin III, a fluorescent dye that binds to unesterified cholesterol.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity of intracellular cholesterol accumulation using image analysis software (e.g., ImageJ).[10][28][30]
Analysis of Signaling Pathways
Objective: To determine the effect of lysosomotropic agents on key cancer-related signaling pathways.
Methodology (Western Blot for Phosphorylated Proteins):
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the autophagic flux assay.
-
SDS-PAGE and Western Blotting: Separate proteins and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the phosphorylated forms of key signaling proteins (e.g., p-AKT, p-STAT3, p-ERK) and their total protein counterparts for normalization.
-
Detection and Analysis: Visualize and quantify the bands to determine the change in phosphorylation status of the target proteins.[2][15][31][32][33]
Conclusion
This compound presents a unique and potent mechanism of action among lysosomotropic agents by primarily targeting intracellular cholesterol transport. This leads to a multi-faceted attack on cancer cells through the inhibition of critical survival signaling pathways and the disruption of autophagy. In comparison, Chloroquine's primary utility lies in its ability to inhibit autophagy, often used to sensitize cancer cells to other treatments. Siramesine, on the other hand, induces a more direct and rapid form of cell death through lysosomal membrane permeabilization and mitochondrial destabilization.
The choice of a lysosomotropic agent in a research or therapeutic context will depend on the specific cancer type, its underlying molecular vulnerabilities, and the desired therapeutic strategy. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers to further investigate the potential of this compound and other lysosomotropic agents in the ongoing fight against cancer. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tribioscience.com [tribioscience.com]
- 6. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Autophagy in the Context of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 13. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 14. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]
- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubcompare.ai [pubcompare.ai]
- 33. researchgate.net [researchgate.net]
Cross-validation of Leelamine's impact on multiple signaling pathways
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Leelamine's effects on multiple signaling pathways. By summarizing key experimental findings, this document offers a comparative perspective on Leelamine's performance against other signaling modulators, supported by detailed methodologies and visual representations of the underlying biological processes.
Leelamine, a naturally derived diterpene amine from pine trees, has emerged as a potent anti-cancer agent due to its unique mechanism of action. It functions as a lysosomotropic agent, accumulating in lysosomes and disrupting intracellular cholesterol transport.[1][2] This primary action triggers a cascade of downstream effects, most notably the inhibition of several critical oncogenic signaling pathways, including the PI3K/Akt, MAPK, and STAT3 pathways.[3] This guide delves into the experimental evidence elucidating these effects and provides a comparative context with other known inhibitors of these pathways.
Comparative Analysis of Signaling Pathway Inhibition
Leelamine's efficacy stems from its ability to simultaneously downregulate multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[3] The following table summarizes the quantitative data on Leelamine's inhibitory effects on key signaling proteins within the PI3K/Akt, MAPK, and STAT3 pathways, alongside a comparison with other molecules that modulate similar pathways.
| Target Pathway | Key Protein (Phosphorylated) | Compound | Cell Line | Concentration/IC50 | Observed Effect | Citation |
| PI3K/Akt | p-Akt (S473) | Leelamine | UACC-903 (Melanoma) | 3-6 µM | Dose-dependent decrease in phosphorylation | [4] |
| LY294002 | SCC-25 (Squamous Cell Carcinoma) | 5 µM | Reduction in Akt phosphorylation | [5] | ||
| Chloroquine | Esophageal Squamous Cell Carcinoma Cells | Not specified | Implicated in pathway inhibition | [6] | ||
| MAPK | p-ERK1/2 (T202/Y204) | Leelamine | UACC-903 (Melanoma) | 3-6 µM | Dose-dependent decrease in phosphorylation | [4] |
| U0126 | A431 (Epidermoid Carcinoma) | ~0.1 µM (IC50 for ERK phosphorylation) | Inhibition of EGF-stimulated ERK phosphorylation | [7] | ||
| Chloroquine | Human and Murine Cell Lines | Not specified | Interfered with ERK1/2 phosphorylation | [2] | ||
| STAT3 | p-STAT3 (Y705) | Leelamine | UACC-903 (Melanoma) | 3-6 µM | Dose-dependent decrease in phosphorylation | [4] |
| Stattic | SUM149 (Breast Cancer) | 10 µM | Inhibition of STAT3 phosphorylation | [8] | ||
| Pyrimethamine | Not specified | Not specified | Novel inhibitor of STAT3 transcriptional activity | [9] | ||
| Cholesterol Transport | N/A | Leelamine | UACC-903 (Melanoma) | 3 µM | Induced intracellular cholesterol accumulation | [1] |
| U18666A | CHO-7 Cells | 0.03 µM | Inhibition of LDL-derived cholesterol transport | [10] |
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis of Signaling Pathway Inhibition
This protocol is adapted from studies investigating Leelamine's effect on PI3K/Akt, MAPK, and STAT3 pathways.[1][11]
-
Cell Lysis:
-
Treat melanoma cells (e.g., UACC-903) with desired concentrations of Leelamine or alternative inhibitors for the specified duration.
-
Wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions (to be optimized for specific experimental conditions):
-
p-Akt (Ser473): 1:1000 dilution in 5% BSA/TBST
-
Total Akt: 1:1000 dilution
-
p-ERK1/2 (Thr202/Tyr204): 1:1000 dilution
-
Total ERK1/2: 1:1000 dilution
-
p-STAT3 (Tyr705): 1:1000 dilution
-
Total STAT3: 1:1000 dilution
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imaging system.
-
Cholesterol Accumulation Assay (Filipin Staining)
This protocol is a standard method for visualizing intracellular free cholesterol.[2][11]
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with Leelamine, U18666A, or other compounds of interest for the desired time.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 3-4% paraformaldehyde in PBS for 1 hour at room temperature.
-
-
Quenching and Staining:
-
Wash cells three times with PBS.
-
Quench the paraformaldehyde by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Stain the cells with a working solution of Filipin III (e.g., 0.05 mg/mL in PBS with 10% fetal bovine serum) for 2 hours at room temperature, protected from light.
-
-
Imaging:
-
Wash cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).
-
Visualizing Leelamine's Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Leelamine and the experimental workflow for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERBB4 promotes the proliferation of gastric cancer cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 8. Multiple routes of endocytic internalization of PDGFRβ contribute to PDGF-induced STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IGF1R Derived PI3K/AKT Signaling Maintains Growth in a Subset of Human T-Cell Acute Lymphoblastic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Mechanisms of Activation of Stat1 and Stat3 by Platelet-Derived Growth Factor Receptor in a Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Leelamine vs. Standard Chemotherapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of leelamine, a novel anti-cancer agent derived from pine bark, with standard-of-care chemotherapy agents for the treatment of melanoma and breast cancer.[1] This analysis is based on preclinical data from various independent studies.
Executive Summary
Leelamine, a lysosomotropic agent, has demonstrated significant anti-cancer activity in preclinical models of melanoma and breast cancer.[1] Its unique mechanism of action, which involves the disruption of intracellular cholesterol transport and subsequent inhibition of multiple oncogenic signaling pathways, sets it apart from traditional cytotoxic chemotherapy agents.[1][2][3] Standard chemotherapy drugs, such as dacarbazine for melanoma, and doxorubicin and paclitaxel for breast cancer, primarily act by inducing DNA damage or interfering with microtubule function. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their relative efficacy and mechanisms.
In Vitro Efficacy: A Comparative Look at Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for leelamine and standard chemotherapy agents in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Melanoma
| Compound | Cell Line | IC50 (µM) | Reference |
| Leelamine | UACC 903 | ~2.0 | [4] |
| Leelamine | 1205 Lu | ~2.0 | [5] |
| Dacarbazine | B16F10 | 1400 | [6] |
| Dacarbazine | SK-MEL-30 | >500 |
Breast Cancer
| Compound | Cell Line | IC50 (µM) | Reference |
| Leelamine | MDA-MB-231 | Not explicitly stated, but effective at low µM | [1] |
| Leelamine | MCF-7 | Not explicitly stated, but effective at low µM | [1] |
| Leelamine | SUM159 | Not explicitly stated, but effective at low µM | [1] |
| Doxorubicin | MCF-7 | Varies (e.g., ~0.05-0.5) | |
| Paclitaxel | MDA-MB-231 | ~0.0024-0.3 | |
| Paclitaxel | MCF-7 | ~0.003-0.01 |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
In preclinical xenograft models, leelamine has demonstrated significant tumor growth inhibition. In a melanoma xenograft model, leelamine treatment resulted in a 60% decrease in tumor burden compared to the control group.[3] Furthermore, these studies reported negligible systemic toxicity at effective doses.[1]
Mechanisms of Action and Signaling Pathways
The fundamental difference in the anti-cancer activity of leelamine and standard chemotherapy lies in their mechanisms of action.
Leelamine: A Multi-faceted Approach
Leelamine's primary mechanism involves its accumulation in lysosomes, leading to the disruption of intracellular cholesterol trafficking.[1][2][3] This disruption has a cascading effect on multiple critical cellular processes and signaling pathways:
-
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: By altering cholesterol homeostasis, leelamine indirectly inhibits the function of RTKs, which are crucial for cancer cell survival and proliferation.
-
Downregulation of PI3K/AKT, MAPK, and STAT3 Pathways: The inhibition of RTKs leads to the subsequent suppression of major oncogenic signaling cascades, including the PI3K/AKT, MAPK, and STAT3 pathways.[4]
Standard Chemotherapy: DNA Damage and Mitotic Arrest
-
Dacarbazine: This alkylating agent introduces alkyl groups into DNA, leading to DNA damage and subsequent cell death.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species (ROS), which cause extensive DNA damage.
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their normal dynamic function, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the efficacy of anti-cancer agents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (leelamine or standard chemotherapy) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Study
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound (leelamine or standard chemotherapy) is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Body weight and other signs of toxicity are also monitored.
Conclusion
Leelamine presents a promising alternative to standard chemotherapy with a distinct and multi-targeted mechanism of action. Preclinical data suggests potent anti-cancer activity in melanoma and breast cancer models, often with lower toxicity compared to conventional agents. However, the lack of direct comparative studies is a significant gap in the current research landscape. Future head-to-head preclinical and clinical trials are warranted to definitively establish the comparative efficacy and safety of leelamine against standard-of-care chemotherapies. This will be crucial in determining its potential role in the clinical management of these malignancies.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The History and Future of Chemotherapy for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Is Leelamine's anticancer activity dependent on its lysosomotropism?
The anticancer activity of Leelamine, a naturally derived diterpene amine, is fundamentally dependent on its lysosomotropic properties. This guide provides a comparative analysis of Leelamine's mechanism of action against other lysosomotropic and non-lysosomotropic anticancer agents, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Leelamine's unique anticancer strategy begins with its accumulation in the acidic environment of lysosomes, a characteristic of lysosomotropic compounds. This initial step triggers a cascade of events, ultimately leading to cancer cell death. This guide will delve into the experimental evidence supporting this mechanism and compare its efficacy and mode of action with other established anticancer drugs.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of Leelamine has been evaluated across various cancer cell lines and compared with other anticancer agents. The half-maximal inhibitory concentration (IC50) values, which indicate the drug concentration required to inhibit the growth of 50% of cancer cells, are summarized below.
| Drug | Mechanism of Action | Cancer Cell Line | IC50 (µM) |
| Leelamine | Lysosomotropic, Cholesterol Transport Inhibitor | UACC 903 (Melanoma) | 2.0[1] |
| 1205 Lu (Melanoma) | 2.0[1] | ||
| Chloroquine | Lysosomotropic, Autophagy Inhibitor | HCT116 (Colon) | 2.27[2] |
| 32816 (Head and Neck) | 25.05[2] | ||
| Siramesine | Lysosomotropic, Sphingomyelinase Inhibitor | PC3 (Prostate) | ~10-15 |
| A549 (Lung) | ~25 | ||
| U87 (Glioblastoma) | ~25 | ||
| Doxorubicin | Non-lysosomotropic, Topoisomerase II Inhibitor | HeLa (Cervical) | 2.92[3] |
| MCF-7 (Breast) | 2.50[3] | ||
| M21 (Melanoma) | 2.77[3] | ||
| Cisplatin | Non-lysosomotropic, DNA Alkylating Agent | A549 (Lung) | ~10-20 |
| HeLa (Cervical) | 28.77 | ||
| DU-145 (Prostate) | 57.81 |
The Central Role of Lysosomotropism in Leelamine's Action
Leelamine, as a weakly basic amine, readily crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes. This sequestration is the linchpin of its anticancer activity. The primary amino group of Leelamine is crucial for this lysosomotropic effect[4]. Inhibition of the vacuolar H+-ATPase with agents like Bafilomycin A1, which prevents lysosomal acidification, has been shown to suppress Leelamine-induced cancer cell death, providing direct evidence for the dependency of its activity on lysosomotropism[2].
The accumulation of Leelamine within lysosomes initiates a series of downstream events that collectively contribute to its anticancer efficacy:
-
Disruption of Intracellular Cholesterol Transport: Leelamine's presence in lysosomes inhibits the export of cholesterol from these organelles. This leads to a cytotoxic accumulation of cholesterol within the lysosomes and a depletion of available cholesterol for other essential cellular processes[5][6].
-
Inhibition of Autophagic Flux: The blockage of lysosomal function by Leelamine disrupts the process of autophagy, a cellular recycling mechanism that cancer cells often exploit for survival. This inhibition of autophagic flux leads to the accumulation of autophagosomes and cellular stress[5].
-
Shutdown of Oncogenic Signaling Pathways: The disruption of cholesterol homeostasis and cellular trafficking ultimately leads to the downregulation of key signaling pathways that are critical for cancer cell survival and proliferation, including the PI3K/AKT, STAT3, and MAPK pathways[1][7].
This multi-faceted mechanism, originating from its lysosomotropism, makes Leelamine a promising candidate for cancer therapy.
Experimental Protocols
To facilitate further research into Leelamine and its mechanism of action, detailed protocols for key experimental assays are provided below.
Assessment of Lysosomotropism using Acridine Orange Staining
Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it emits red fluorescence. In the less acidic cytoplasm and nucleus, it emits green fluorescence. A decrease in the red-to-green fluorescence intensity ratio indicates a disruption of the lysosomal pH gradient.
Protocol:
-
Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with Leelamine or other compounds at the desired concentrations for the specified time.
-
Prepare a 5 µg/mL working solution of Acridine Orange in complete cell culture medium.
-
Remove the treatment medium and incubate the cells with the Acridine Orange working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (excitation ~488 nm, emission ~525 nm) and red (excitation ~546 nm, emission ~650 nm) fluorescence.
Measurement of Intracellular Cholesterol Accumulation using Filipin Staining
Principle: Filipin is a fluorescent compound that specifically binds to unesterified cholesterol. An increase in filipin staining indicates an accumulation of intracellular cholesterol.
Protocol:
-
Grow cells on coverslips and treat with Leelamine or control substances.
-
Wash the cells with PBS and fix with 3.7% paraformaldehyde in PBS for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a 50 µg/mL working solution of Filipin III from a stock solution in DMSO.
-
Incubate the fixed cells with the Filipin working solution for 2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips and visualize using a fluorescence microscope with a UV filter (excitation ~360 nm, emission ~480 nm).
Analysis of Autophagic Flux by Western Blotting for LC3B and p62
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62/SQSTM1 protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. An accumulation of LC3-II and p62 indicates a blockage of autophagic flux.
Protocol:
-
Plate cells and treat with Leelamine or other compounds. A positive control for autophagy inhibition, such as Bafilomycin A1 (100 nM), should be included.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12-15% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Leelamine's lysosome-dependent anticancer mechanism.
References
- 1. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Leelamine's Inhibition of Autophagic Flux Using LC3B Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leelamine with other common autophagy inhibitors, focusing on the validation of autophagic flux inhibition using the microtubule-associated protein 1A/1B-light chain 3B (LC3B) marker. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their autophagy studies.
Introduction to Leelamine and Autophagic Flux
Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a potent inhibitor of autophagic flux.[1] Its mechanism of action is attributed to its lysosomotropic properties, leading to its accumulation within the acidic environment of lysosomes.[1] This accumulation disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway, thereby halting the degradation of cellular components and leading to an accumulation of autophagosomes.[1]
Autophagic flux is the dynamic process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. A key marker for monitoring this process is LC3B. During autophagy, the cytosolic form of LC3B (LC3B-I) is converted to a lipidated form (LC3B-II), which is recruited to the autophagosome membrane. An increase in the amount of LC3B-II is indicative of an increase in the number of autophagosomes, which can be a result of either autophagy induction or a blockage in the downstream degradation pathway. Therefore, to confirm the inhibition of autophagic flux, it is essential to measure the accumulation of LC3B-II in the presence of the inhibitor.
Comparative Analysis of Autophagy Inhibitors
This section provides a quantitative comparison of Leelamine with two widely used autophagy inhibitors, Chloroquine and Bafilomycin A1. The data is based on the accumulation of the autophagosome marker LC3B-II, as determined by Western blotting, and the formation of LC3B puncta, visualized by fluorescence microscopy.
| Inhibitor | Mechanism of Action | Typical Working Concentration | LC3B-II Fold Increase (Relative to Control) | LC3B Puncta per Cell (Fold Increase) | Reference |
| Leelamine | Lysosomotropic agent; inhibits autophagosome-lysosome fusion.[1] | 5-20 µM | Dose-dependent increase | Significant increase | [1] |
| Chloroquine | Lysosomotropic agent; raises lysosomal pH, inhibiting lysosomal enzymes and fusion with autophagosomes. | 10-50 µM | Significant increase | Significant increase | |
| Bafilomycin A1 | V-ATPase inhibitor; prevents acidification of lysosomes, inhibiting their function and fusion with autophagosomes. | 10-100 nM | Significant increase | Significant increase | [1] |
Note: The fold increase in LC3B-II and LC3B puncta can vary depending on the cell type, treatment duration, and experimental conditions. The data presented here is a qualitative summary based on available literature.
Experimental Protocols
Western Blotting for LC3B-II Accumulation
This protocol outlines the steps for detecting the conversion of LC3B-I to LC3B-II as a measure of autophagosome accumulation.
a. Cell Lysis and Protein Quantification:
-
Treat cells with Leelamine or other autophagy inhibitors at the desired concentrations and for the appropriate duration. Include a vehicle-treated control group.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3B-I and LC3B-II bands.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for LC3B-II and a loading control (e.g., GAPDH or β-actin) using densitometry software. Normalize the LC3B-II intensity to the loading control.
Fluorescence Microscopy for LC3B Puncta Formation
This protocol describes the visualization and quantification of LC3B-positive puncta, which represent autophagosomes.
a. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Transfect the cells with a plasmid encoding a fluorescently tagged LC3B (e.g., GFP-LC3B).
-
Treat the cells with Leelamine or other autophagy inhibitors at the desired concentrations and for the appropriate duration.
b. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
If not using a fluorescently tagged LC3B, incubate with a primary anti-LC3B antibody followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
c. Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the number of LC3B puncta per cell using image analysis software. An increase in the number of puncta per cell indicates an accumulation of autophagosomes.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of Leelamine and the experimental procedures for its validation, the following diagrams are provided.
Caption: Leelamine's inhibitory effect on the autophagy pathway.
Caption: Workflow for assessing autophagy inhibition.
References
Safety Operating Guide
Navigating the Disposal of Leelamine Hydrochloride: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Leelamine Hydrochloride, a tricyclic diterpene molecule utilized in various research applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Hazard Profile and Safety Summary
This compound presents conflicting classifications across different safety data sheets (SDS). One classification identifies it as hazardous, citing acute oral toxicity and significant aquatic toxicity.[1] Conversely, another source does not classify it as a hazardous substance. Given this discrepancy, it is imperative to adopt a precautionary approach and manage this compound as a hazardous substance. Furthermore, its biological activity, including the induction of apoptosis, suggests it could be handled as a cytotoxic agent, necessitating even stricter disposal protocols.[2][3]
The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Note: This data is based on the more conservative hazard classification available. Always refer to the specific SDS provided with your product.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste and arrange for its collection by a licensed environmental disposal company.[1][4] Direct disposal into sanitary sewers or general trash is strictly prohibited due to its high aquatic toxicity.
Experimental Protocol for Waste Segregation and Storage:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from non-hazardous waste.
-
Due to its potential cytotoxic nature, it is best practice to collect all this compound waste in a designated, leak-proof container clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste: this compound".[2][3]
-
-
Container Management:
-
Use a container compatible with amine hydrochlorides. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be kept securely closed except when adding waste.
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the disposal company with the SDS and any other relevant information about the waste.
-
Decontamination Procedure:
-
Surfaces and equipment contaminated with this compound should be decontaminated. One suggested method is to scrub the area with alcohol. All cleaning materials used in this process must also be disposed of as hazardous waste.
Decision-Making Workflow for this compound Disposal
The following diagram outlines the logical steps for determining the proper disposal route for this compound waste.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling Leelamine Hydrochloride
This document provides crucial safety and logistical information for the handling and disposal of Leelamine Hydrochloride in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is imperative to use appropriate personal protective equipment to minimize exposure.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields are required.[1] A face shield should be used in addition to goggles when there is a splash hazard.[2] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[1] The specific glove material (e.g., Nitrile, Neoprene) should be selected based on chemical compatibility charts, as specific data for this compound is not readily available. |
| Body Protection | An impervious lab coat or apron is necessary to prevent skin contact.[1] |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[1] For sterile compounding of potentially toxic drugs, a NIOSH-approved N-95 respirator can provide both respiratory and splash protection.[3] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Operational Protocol for Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4]
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage Conditions:
| Form | Recommended Storage Temperature | Additional Notes |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[4] |
| In Solvent | -80°C (for up to 6 months) or -20°C (for up to 1 month) | Store in a sealed container, away from moisture.[4] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support (e.g., CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or physician immediately.[1][4] |
Spill Response Protocol: In the case of a spill, follow the workflow outlined below. Ensure you are wearing the appropriate PPE before initiating cleanup.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Disposal Protocol:
-
Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Disposal: Arrange for pickup and disposal by an approved waste disposal company.[1] Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
